Azepexole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36067-73-9 |
|---|---|
Molecular Formula |
C9H15N3O |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
6-ethyl-4,5,7,8-tetrahydro-[1,3]oxazolo[4,5-d]azepin-2-amine |
InChI |
InChI=1S/C9H15N3O/c1-2-12-5-3-7-8(4-6-12)13-9(10)11-7/h2-6H2,1H3,(H2,10,11) |
InChI Key |
ZNXAJGZPUQOEDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C(CC1)OC(=N2)N |
Other CAS No. |
36067-73-9 |
Related CAS |
36067-72-8 (di-hydrochloride) |
Synonyms |
2-amino-6-ethyl-4,5,7,8-tetrahydro-6H-oxazolo(5,4-d)azepine dihydrochloride azepexole azepexole, dihydrochloride azepoxol B HT-933 B-HT 933 BHT 933 |
Origin of Product |
United States |
Foundational & Exploratory
The Unseen Player: A Technical Deep-Dive into the Mechanism of Action of Azepexole
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the mechanism of action of Azepexole (BHT 933), a potent and selective α2-adrenoceptor agonist. This guide synthesizes available data to illuminate the pharmacological profile of this compound, providing a foundational resource for further investigation and development.
This compound, chemically known as 2-amino-6-ethyl-4,5,7,8-tetrahydro-6H-oxazolo[5,4-d]azepine, primarily exerts its effects through the stimulation of α2-adrenergic receptors. This agonism is the cornerstone of its pharmacological activity, leading to a range of physiological responses with potential therapeutic applications.
Core Mechanism: Selective α2-Adrenoceptor Agonism
This compound is characterized by its high affinity and selectivity for the α2-adrenoceptor subtypes. This interaction initiates a cascade of intracellular events, fundamentally altering cellular function in target tissues. The primary downstream effect of this compound's binding to these G protein-coupled receptors is the inhibition of adenylyl cyclase, a key enzyme in cellular signaling.
Signaling Pathway of this compound
Activation of the α2-adrenoceptor by this compound leads to the dissociation of the associated heterotrimeric G protein into its Gαi and Gβγ subunits. The activated Gαi subunit directly inhibits adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently downregulates the activity of protein kinase A (PKA), leading to a decrease in the phosphorylation of various downstream target proteins. This cascade ultimately mediates the physiological effects of this compound, which include sedation, muscle relaxation, and a decrease in blood pressure.
Quantitative Pharmacological Profile
The affinity of this compound for α2-adrenoceptor subtypes has been quantified through various studies. The following tables summarize the available binding affinity and functional activity data.
Table 1: this compound Binding Affinity for α2-Adrenoceptor Subtypes
| Receptor Subtype | pKi |
| α2A | 8.3 |
| α2B | 7.6 |
| α2C | 7.5 |
Note: pKi is the negative logarithm of the inhibitory constant (Ki), with higher values indicating greater binding affinity.
Table 2: Functional Antagonism of this compound by Yohimbine
| Preparation | Parameter | Value |
| Rat Vas Deferens | pA2 | 8.62 |
| Guinea-Pig Ileum | pA2 | 8.5 |
Note: The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating competitive antagonism.
Table 3: In Vivo Pharmacodynamic Effects in Humans
| Parameter | Placebo | This compound (5 mg) |
| Supine Systolic BP (mmHg) | 116 | 99 |
| Supine Diastolic BP (mmHg) | 73 | 64 |
| Standing Systolic BP (mmHg) | 114 | 92 |
| Standing Diastolic BP (mmHg) | 79 | 67 |
| Plasma Noradrenaline (nmol/L) | 2.5 ± 0.8 | 1.7 ± 0.6 |
BP = Blood Pressure. Data presented as mean values.
Detailed Experimental Methodologies
The characterization of this compound's mechanism of action relies on established in vitro and in vivo experimental protocols.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity of this compound for α2-adrenoceptor subtypes.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the target α2-adrenoceptor subtype are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-yohimbine or [³H]-clonidine) and varying concentrations of unlabeled this compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays: Isolated Tissue Preparations
Functional assays in isolated tissues provide insights into the physiological response to receptor activation.
Objective: To determine the functional potency of this compound and characterize its interaction with antagonists.
Protocol for Guinea-Pig Ileum Myenteric Plexus-Longitudinal Muscle (MP-LM) Preparation:
-
Tissue Dissection: A segment of the guinea-pig ileum is excised and the longitudinal muscle strip with the attached myenteric plexus is carefully dissected.
-
Organ Bath Setup: The tissue strip is mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Stimulation: The cholinergic nerves within the myenteric plexus are stimulated electrically to induce twitch contractions of the longitudinal muscle.
-
Drug Application: Cumulative concentrations of this compound are added to the organ bath to generate a concentration-response curve for the inhibition of the electrically induced twitch contractions.
-
Antagonism Studies: To determine the receptor mediating the effect, concentration-response curves for this compound are repeated in the presence of a fixed concentration of a selective antagonist (e.g., yohimbine for α2-adrenoceptors).
-
Data Analysis: The pA2 value is calculated from the shift in the concentration-response curves to quantify the potency of the antagonist and confirm competitive antagonism.
Receptor Selectivity Profile
While this compound is a highly selective α2-adrenoceptor agonist, a comprehensive understanding of its mechanism of action requires an assessment of its activity at other major receptor classes. To date, extensive public data on a broad receptor screen for this compound is limited. However, its well-characterized physiological effects in both preclinical and clinical studies are consistent with a primary action at α2-adrenoceptors. Further research involving comprehensive receptor screening panels would be beneficial to fully delineate its selectivity profile and rule out any clinically relevant off-target effects.
Conclusion
This compound's mechanism of action is firmly rooted in its selective agonism at α2-adrenergic receptors, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This mechanism underlies its observed pharmacodynamic effects, including hypotension and sedation. The quantitative data from binding and functional assays provide a clear picture of its potency and interaction with the α2-adrenoceptor. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and potential therapeutic application of this compound.
The Role of Azepexole as a Selective Alpha-2 Adrenoceptor Agonist: A Technical Guide
Abstract
This technical guide provides an in-depth examination of Azepexole, a selective alpha-2 (α2) adrenoceptor agonist. It details the molecular mechanisms of action, signal transduction pathways, and pharmacological effects associated with its interaction with α2-adrenergic receptors. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data, detailed methodologies for key assays, and visual representations of cellular processes.
Introduction: Alpha-2 Adrenoceptors and this compound
The alpha-2 adrenergic receptors (α2-adrenoceptors) are a class of G protein-coupled receptors (GPCRs) that play a critical role in regulating physiological processes in both the central and peripheral nervous systems.[1][2] These receptors are activated by endogenous catecholamines like norepinephrine and epinephrine.[1] There are three main subtypes of α2-adrenoceptors in humans: α2A, α2B, and α2C, each with distinct tissue distributions and physiological roles.[1][3]
Upon activation, α2-adrenoceptors typically couple to inhibitory G proteins of the Gi/o family.[1][4] This interaction initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[3][5] This primary mechanism underlies many of the receptor's effects, including sedation, analgesia, and sympatholytic actions like reduced heart rate and blood pressure.[2][6]
This compound is a pharmacological agent recognized as a selective α2-adrenoceptor agonist.[7] It is utilized in research to probe the functions of these receptors and to study the physiological consequences of their activation. For instance, studies have shown that this compound induces contraction in human subcutaneous resistance arteries, an effect largely dependent on the influx of extracellular calcium and mediated by a pertussis toxin-sensitive G protein, likely Gi.[7]
Molecular Mechanism and Signaling Pathways
The activation of α2-adrenoceptors by this compound initiates a cascade of intracellular events. The canonical pathway involves the inhibition of adenylyl cyclase, but other effector systems are also modulated.
Gαi-Mediated Inhibition of Adenylyl Cyclase
The quintessential signaling pathway for α2-adrenoceptors involves coupling to Gαi proteins. When this compound binds to the receptor, it induces a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated G protein.[8] This activation causes the Gαi subunit to dissociate from the Gβγ dimer. The activated Gαi subunit then directly inhibits the enzyme adenylyl cyclase, leading to a reduction in the synthesis of the second messenger cAMP.[3] This decrease in cAMP levels affects the activity of downstream proteins, such as Protein Kinase A (PKA), thereby altering cellular function.[5]
Alternative Signaling Pathways
Beyond cAMP modulation, α2-adrenoceptor activation can trigger other signaling events. Research indicates that these receptors can activate the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways.[9] This process can involve the stimulation of Phospholipase C (PLC), release of arachidonic acid (AA), and subsequent transactivation of the Epidermal Growth Factor Receptor (EGFR) through metalloproteinase activation.[9] These alternative pathways highlight the complexity of α2-adrenoceptor signaling and contribute to the diverse physiological effects of agonists like this compound.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. What are Alpha 2 adrenoceptor agonists and how do they work? [synapse.patsnap.com]
- 3. Molecular pharmacology of alpha 2-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Reactome | Adrenaline signalling through Alpha-2 adrenergic receptor [reactome.org]
- 6. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of action of alpha 2-adrenoceptors in human isolated subcutaneous resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alpha(2)-Adrenergic receptors activate MAPK and Akt through a pathway involving arachidonic acid metabolism by cytochrome P450-dependent epoxygenase, matrix metalloproteinase activation and subtype-specific transactivation of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Azepexole (BHT-933): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azepexole, also known as BHT-933, is a potent and selective α2-adrenoceptor agonist. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its receptor binding affinity, functional activity, and in vivo effects. Detailed experimental methodologies for key assays are provided, and signaling pathways are illustrated to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction
This compound (6-ethyl-5,6,7,8-tetrahydro-4H-oxazolo[4,5-d]azepin-2-amine) is a synthetic compound that has been characterized as a selective agonist for α2-adrenergic receptors. Its pharmacological actions primarily stem from its ability to stimulate these receptors, which are key components of the sympathetic nervous system. This agonism leads to a variety of physiological responses, most notably hypotensive and sedative effects. This guide delves into the quantitative pharmacology of this compound, providing a detailed examination of its interaction with its primary targets and its broader physiological consequences.
Receptor Binding Affinity
This compound demonstrates high affinity for the α2-adrenergic receptor subtypes. The binding affinity is typically quantified by the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | pKi |
| α2A-Adrenoceptor | 8.3 |
| α2B-Adrenoceptor | 7.6 |
| α2C-Adrenoceptor | 7.5 |
| Table 1: Binding Affinity of this compound for α2-Adrenoceptor Subtypes |
Functional Activity
The functional activity of this compound as an α2-adrenoceptor agonist has been demonstrated in various in vitro and in vivo models. A key functional effect is the inhibition of processes that are under the control of the sympathetic nervous system.
| Assay | Endpoint | IC50 (nM) |
| Inhibition of Peristaltic Contractions | Contraction Amplitude | 78.72 |
| Table 2: Functional Inhibitory Activity of this compound |
In Vivo Pharmacology
In vivo studies in both animals and humans have confirmed the physiological effects of this compound consistent with its α2-adrenoceptor agonist activity.
Cardiovascular Effects
This compound elicits significant cardiovascular responses, primarily a reduction in blood pressure.
| Species | Dose | Effect on Blood Pressure | Effect on Heart Rate |
| Human | 5 mg (oral) | Significant reduction in systolic and diastolic BP | Uninfluenced |
| Dog | N/A | Hypotensive response | Bradycardia |
| Table 3: In Vivo Cardiovascular Effects of this compound |
Antinociceptive Effects
This compound has been shown to produce dose-dependent antinociceptive effects in rodent models of pain.
| Test | ED16 (mg/kg, s.c.) |
| Tail-Immersion Test | 5.6 ± 0.4 |
| Tail-Pinch Test | 6.7 ± 1.2 |
| Acetic Acid Writhing Test | 2.96 ± 0.2 |
| Table 4: Antinociceptive Efficacy of this compound in Mice |
Signaling Pathway
As an α2-adrenoceptor agonist, this compound's mechanism of action involves the activation of G-protein-coupled receptors of the Gi/o family. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: this compound-mediated α2-adrenoceptor signaling pathway.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines a general procedure for determining the binding affinity of a compound to a specific receptor.
Caption: General workflow for a radioligand binding assay.
Detailed Methodology:
-
Receptor Preparation: Cell membranes are prepared from a cell line stably expressing the human α2-adrenoceptor subtype of interest.
-
Incubation: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., [3H]-yohimbine for α2 receptors) is incubated with the cell membranes in the presence of varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Quantification: The radioactivity on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay (General Protocol)
This protocol describes a general method for assessing the functional effect of a compound on cAMP levels.
Caption: General workflow for a cAMP functional assay.
Detailed Methodology:
-
Cell Culture: Cells expressing the α2-adrenoceptor are cultured and seeded into multi-well plates.
-
Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. Subsequently, they are stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of this compound.
-
Cell Lysis and cAMP Quantification: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The concentration of this compound that causes 50% inhibition of the stimulated cAMP production (IC50) is determined.
Acetic Acid-Induced Writhing Test (General Protocol)
This is a common in vivo model for assessing peripheral analgesic activity.
Caption: Workflow for the acetic acid-induced writhing test.
Detailed Methodology:
-
Animal Preparation: Mice are acclimated and randomly assigned to different treatment groups.
-
Drug Administration: this compound, a vehicle control, or a positive control (e.g., morphine) is administered, typically via subcutaneous or intraperitoneal injection.
-
Nociceptive Challenge: After a predetermined pre-treatment time, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
Observation: The number of writhes for each animal is counted for a specific period following the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated for the this compound-treated groups compared to the vehicle control group.
Conclusion
This compound (BHT-933) is a selective α2-adrenoceptor agonist with pronounced hypotensive and antinociceptive properties. Its high affinity for α2-adrenoceptors and subsequent inhibition of adenylyl cyclase activity underscore its mechanism of action. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of compounds targeting the α2-adrenergic system. While the selectivity profile of this compound is a key characteristic, a broader screening against other receptor families would provide a more complete understanding of its pharmacological specificity.
Initial Studies on the Antinociceptive Effects of Azepexole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial studies investigating the antinociceptive properties of Azepexole, also known as BHT 933. This compound is recognized pharmacologically as an alpha-2 (α₂) adrenergic receptor agonist. This document summarizes the quantitative findings, details the experimental methodologies employed in early research, and illustrates the key signaling pathways involved in its mechanism of action.
Overview of Antinociceptive Effects
Initial preclinical studies demonstrated that this compound produces a dose-dependent antinociceptive effect in mice. Research conducted by Vargas et al. (1989) established the efficacy of this compound in various pain models, including thermal and chemical nociception. The subcutaneous administration of this compound at doses ranging from 4 to 40 mg/kg resulted in measurable pain inhibition[1].
Quantitative Analysis of Efficacy
The antinociceptive potency of this compound was quantified and compared with morphine across three standard analgesic assays. The results, expressed as the effective dose required to produce a 16% effect (ED16), are summarized below.
| Compound | Tail-Immersion Test ED16 (mg/kg) | Tail-Pinch Test ED16 (mg/kg) | Acetic Acid Writhing Test ED16 (mg/kg) |
| This compound | 5.6 ± 0.4 | 6.7 ± 1.2 | 2.96 ± 0.2 |
| Morphine | 0.87 ± 0.03 | 0.47 ± 0.1 | 0.45 ± 0.01 |
| Data sourced from Vargas et al., 1989[1]. |
Proposed Mechanism of Action
This compound exerts its antinociceptive effects primarily through the activation of α₂-adrenergic receptors, which are integral components of the body's endogenous pain modulatory system. These receptors are densely located in key pain-processing regions, including the brainstem and the dorsal horn of the spinal cord[2].
Alpha-2 Adrenergic Signaling Pathway
The analgesic action of α₂-agonists is mediated by descending noradrenergic pathways that inhibit nociceptive transmission at the spinal level[3][4]. When this compound binds to presynaptic α₂-receptors on C-fiber terminals, it couples to an inhibitory G-protein (Gi). This coupling initiates a signaling cascade that:
-
Inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) and Protein Kinase A (PKA) activity.
-
Inhibits presynaptic voltage-gated Ca²⁺ channels, which in turn suppresses the release of excitatory neurotransmitters like glutamate and substance P[3].
-
Activates G-protein-coupled inwardly rectifying potassium (GIRK) channels on postsynaptic neurons, leading to hyperpolarization and reduced neuronal excitability.
Interaction with the Opioid System
The role of the endogenous opioid system in this compound's action was investigated using the opioid antagonist naloxone. Naloxone partially antagonized the antinociceptive effects of this compound in the tail-immersion and tail-pinch tests but not in the acetic acid writhing test[1]. This suggests that while this compound's primary mechanism is independent of opioid receptors, there may be some level of interaction or cross-talk between the adrenergic and opioid pathways[5][6][7]. The decrease in the slope of the dose-response curve by naloxone indicates a non-competitive interaction, further supporting that this compound does not directly bind to opioid receptors[1].
Experimental Protocols
The antinociceptive properties of this compound were evaluated using established rodent models of pain. The following sections detail the methodologies for the key experiments cited.
References
- 1. Antinociceptive effects of this compound (BHT 933) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spinal α2‐adrenoceptors and neuropathic pain modulation; therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spinal α2 -adrenoceptors and neuropathic pain modulation; therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antinociceptive interactions between alpha 2-adrenergic and opiate agonists at the spinal level in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antinociceptive Actions of α ...: Ingenta Connect [ingentaconnect.com]
- 7. Functional interactions between mu opioid and alpha 2A-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Azepexole: A Technical Overview of its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azepexole is a chemical compound identified as a selective alpha-2 (α2) adrenoceptor agonist. Its chemical structure and properties position it as a molecule of interest for research in pharmacology and drug development, particularly in areas involving the modulation of the adrenergic system. This technical guide provides an in-depth look at this compound's chemical structure and its known mechanism of action through the α2-adrenergic signaling pathway.
Chemical Structure
The definitive chemical structure of this compound is 6-ethyl-4,5,7,8-tetrahydro-[1][2]oxazolo[4,5-d]azepin-2-amine. Its molecular formula is C₉H₁₅N₃O, and it has a monoisotopic mass of 181.1215 g/mol .
Key Structural Features:
-
Oxazolo[4,5-d]azepine Core: A fused heterocyclic system comprising an oxazole ring and an azepine ring.
-
Ethyl Group: An ethyl substituent at the 6-position of the azepine ring.
-
Amino Group: A primary amine at the 2-position of the oxazole ring.
Synthesis Pathways
Mechanism of Action: Alpha-2 Adrenergic Receptor Agonism
This compound functions as a selective agonist for α2-adrenergic receptors. These receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release and physiological processes such as blood pressure control and sedation.
When this compound binds to the α2-adrenergic receptor, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels has several downstream effects, including the modulation of ion channel activity and a decrease in the release of norepinephrine from presynaptic neurons. This presynaptic inhibition is a hallmark of α2-adrenoceptor agonism and contributes to the sympatholytic effects of compounds in this class.
Signaling Pathway Diagram
The following diagram illustrates the canonical signaling pathway initiated by the activation of α2-adrenergic receptors by an agonist such as this compound.
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway activated by this compound.
Conclusion
This compound is a selective α2-adrenergic receptor agonist with a distinct chemical structure. While its specific synthesis pathways are not well-documented in public sources, its mechanism of action through the α2-adrenergic signaling cascade is understood based on the pharmacology of this receptor class. Further research into the synthesis and biological evaluation of this compound could provide valuable insights for the development of novel therapeutics targeting the adrenergic system. Due to the lack of available data on its synthesis, a detailed experimental protocol and quantitative analysis cannot be provided in this guide.
References
The Genesis of an Alpha-2 Agonist: A Technical History of Azepexole (B-HT 933)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Azepexole, also known by its developmental code B-HT 933, is a potent and selective α2-adrenergic receptor agonist that emerged from early research into antihypertensive agents. Its development provided significant insights into the role of central α2-receptors in cardiovascular regulation and nociception. This technical guide delineates the discovery, synthesis, pharmacological profile, and developmental history of this compound, presenting key quantitative data in structured tables and detailing the experimental methodologies that defined its characterization. Through an in-depth exploration of its mechanism of action and preclinical findings, this document serves as a comprehensive resource for professionals in pharmacology and drug development.
Discovery and Synthesis
This compound, chemically described as 2-amino-6-ethyl-4,5,7,8-tetrahydro-6H-oxazolo[5,4-d]azepine, was first synthesized and patented by the German pharmaceutical company Dr. Karl Thomae GmbH. The initial synthesis, a critical step in its development, laid the groundwork for its subsequent pharmacological evaluation.
Synthesis Workflow:
The synthesis of this compound involves a multi-step process, which can be generalized as follows. The specific reagents and conditions are detailed in the original patent literature.
In Vitro Binding Affinity of Azepexole to Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azepexole, also known as B-HT 933, is a pharmacological agent recognized for its selective agonist activity at α2-adrenergic receptors. This technical guide provides a comprehensive overview of the in vitro binding affinity of this compound to various adrenergic receptor subtypes. Understanding the precise binding characteristics of this compound is crucial for its application in research and potential therapeutic development. This document summarizes available binding data, details common experimental methodologies for its determination, and illustrates the relevant signaling pathways.
Data Presentation: this compound Adrenergic Receptor Binding Profile
Extensive literature searches for quantitative in vitro binding affinity data (such as Kᵢ, IC₅₀, or K𝒹 values) for this compound across the full panel of human adrenergic receptor subtypes have yielded limited specific numerical data. The available information consistently highlights this compound's high selectivity for the α2-adrenergic receptor family over the α1 and β subtypes. Functional studies have repeatedly demonstrated its potent α2-agonist effects, such as the reduction of blood pressure and sedative properties, with minimal α1-agonist activity.[1][2]
| Receptor Subtype | Binding Affinity (Kᵢ, IC₅₀, or K𝒹) | Selectivity | Reference |
| α1-Adrenergic Receptors | |||
| α1A | Data not available | Low Affinity (Inferred) | |
| α1B | Data not available | Low Affinity (Inferred) | |
| α1D | Data not available | Low Affinity (Inferred) | |
| α2-Adrenergic Receptors | |||
| α2A | High Affinity (Specific values not consistently reported) | High | [1][2] |
| α2B | High Affinity (Specific values not consistently reported) | High | |
| α2C | High Affinity (Specific values not consistently reported) | High | |
| β-Adrenergic Receptors | |||
| β1 | Data not available | Negligible Affinity (Inferred) | |
| β2 | Data not available | Negligible Affinity (Inferred) | |
| β3 | Data not available | Negligible Affinity (Inferred) |
Table 1: Summary of the in vitro binding affinity of this compound for adrenergic receptor subtypes. The table reflects a qualitative assessment based on available literature, highlighting the compound's pronounced selectivity for α2-adrenergic receptors.
Experimental Protocols: Radioligand Binding Assays
The determination of a compound's binding affinity for a specific receptor is typically achieved through radioligand binding assays. These assays are considered the gold standard for quantifying receptor-ligand interactions.[3] The two primary types of assays used are saturation and competition binding assays.
Membrane Preparation
-
Source: Tissues or cultured cells expressing the adrenergic receptor subtype of interest are used. For recombinant receptors, cell lines such as HEK293 or CHO are commonly transfected with the specific human adrenergic receptor gene.
-
Homogenization: The cells or tissues are homogenized in a cold buffer (e.g., Tris-HCl) containing protease inhibitors to prevent protein degradation.
-
Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the cell membrane fraction, which is rich in adrenergic receptors. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay, to ensure consistency across experiments.
Competition Radioligand Binding Assay
This assay is used to determine the affinity (Kᵢ) of an unlabeled compound (the "competitor," e.g., this compound) for a receptor by measuring its ability to displace a radiolabeled ligand ("radioligand") that has a known high affinity and specificity for that receptor.
-
Reaction Mixture: The assay is typically performed in microplates and each well contains:
-
A fixed concentration of the membrane preparation.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α1 receptors, [³H]-rauwolscine or [³H]-yohimbine for α2 receptors). The radioligand concentration is usually set at or below its K𝒹 value.[4]
-
A range of concentrations of the unlabeled competitor drug (this compound).
-
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Radioligand: After incubation, the bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membrane fragments with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/K𝒹)
where [L] is the concentration of the radioligand and K𝒹 is the dissociation constant of the radioligand.[5]
Mandatory Visualizations
Signaling Pathways
Figure 1: Simplified signaling pathways of α1 and α2-adrenergic receptors.
Experimental Workflow
References
- 1. Pharmacodynamic studies with a specific alpha 2-adrenoceptor agonist (BHT-933) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Postsynaptic alpha 1- and alpha 2-adrenoceptors in the circulatory system of the pithed rat: selective stimulation of the alpha 2-type by B-HT 933 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
Azepexole's Cardiovascular Profile: A Technical Guide for Researchers
For Immediate Release
This technical document provides a comprehensive overview of the cardiovascular effects of Azepexole, a selective alpha-2 adrenergic receptor agonist. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and potential therapeutic applications of this compound. This guide synthesizes available data on its mechanism of action, effects on cardiovascular parameters, and the experimental methodologies used in its evaluation.
Core Findings on Cardiovascular Effects
This compound has demonstrated clear effects on the cardiovascular system, primarily through its action as a selective agonist for alpha-2 adrenoceptors. Clinical studies in normotensive subjects have shown that this compound produces a significant reduction in both systolic and diastolic blood pressure.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a comparative study of oral this compound and Clonidine in normotensive subjects. The data represents the mean changes observed in blood pressure.
| Treatment Group | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) |
| This compound (10 mg) | ↓ 15.5 (± 3.3) | ↓ 5.3 (± 1.4) |
| Clonidine (300 µg) | ↓ 11.1 (± 2.6) | ↓ 4.7 (± 1.5) |
Note: Data is presented as mean change (± SEM). A negative value indicates a decrease from baseline.
Mechanism of Action: Alpha-2 Adrenergic Receptor Agonism
This compound exerts its cardiovascular effects by selectively binding to and activating alpha-2 adrenergic receptors. This interaction initiates a downstream signaling cascade that ultimately leads to a reduction in sympathetic outflow from the central nervous system and direct effects on vascular smooth muscle.
Signaling Pathway
The binding of this compound to the alpha-2 adrenoceptor, a G protein-coupled receptor (GPCR), triggers the activation of an associated inhibitory G protein (Gi). This activation leads to the dissociation of the Gαi subunit, which in turn inhibits the enzyme adenylyl cyclase. The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of cyclic AMP (cAMP). Furthermore, the signaling pathway involves an influx of extracellular calcium (Ca2+) through voltage-operated calcium channels, contributing to its effects on vascular tone.[1]
Experimental Protocols
The evaluation of this compound's cardiovascular effects has been conducted through rigorous clinical trials. The following methodologies are based on established protocols for antihypertensive drug evaluation.
Measurement of Blood Pressure in Human Subjects
Objective: To accurately assess the effect of this compound on systolic and diastolic blood pressure.
Procedure:
-
Participant Preparation: Participants are instructed to avoid caffeine, exercise, and smoking for at least 30 minutes prior to measurement. They are seated comfortably in a quiet room with their back supported and feet flat on the floor for at least 5 minutes before the first reading. The arm used for measurement is supported at heart level.
-
Cuff Selection and Placement: An appropriately sized cuff is selected based on the participant's arm circumference. The cuff is placed on the upper arm with the midline of the bladder over the brachial artery.
-
Measurement Technique:
-
Blood pressure is measured using a validated automated oscillometric device.
-
Three separate readings are taken at 1-2 minute intervals.
-
The first reading is discarded, and the average of the second and third readings is recorded as the final blood pressure measurement.
-
-
Data Recording: Systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate are recorded for each measurement.
Experimental Workflow for a Clinical Trial
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial designed to evaluate the cardiovascular effects of this compound.
This technical guide provides a foundational understanding of this compound's cardiovascular properties. Further research is warranted to fully elucidate its therapeutic potential and safety profile in various patient populations.
References
Methodological & Application
Application Notes and Protocols for Antinociceptive Studies of Azepexole in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azepexole (BHT 933) is a potent α2-adrenergic receptor agonist that has demonstrated significant antinociceptive properties in preclinical studies. Its mechanism of action primarily involves the activation of α2-adrenergic receptors in the central nervous system, leading to the inhibition of nociceptive signal transmission at both spinal and supraspinal levels. This document provides detailed application notes and protocols for utilizing this compound in antinociceptive studies in mice, including optimal dosage information, experimental methodologies, and a summary of its signaling pathway.
Optimal Dosage of this compound for Antinociceptive Studies
Quantitative data from preclinical studies have established a dose-dependent antinociceptive effect of this compound in mice. The optimal dosage can vary depending on the specific pain modality being investigated.
Table 1: Effective Doses of this compound in Murine Antinociceptive Tests [1]
| Pain Assay | Administration Route | Effective Dose Range (mg/kg) | ED16 (mg/kg) ± SEM |
| Tail-Immersion Test | Subcutaneous (s.c.) | 4 - 40 | 5.6 ± 0.4 |
| Tail-Pinch Test | Subcutaneous (s.c.) | 4 - 40 | 6.7 ± 1.2 |
| Acetic Acid Writhing Test | Subcutaneous (s.c.) | 4 - 40 | 2.96 ± 0.2 |
ED16 represents the dose required to produce a 16% maximal possible effect.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. It is crucial to adhere to institutional and national guidelines for the ethical use of animals in research.
Acetic Acid-Induced Writhing Test
This test is a model of visceral inflammatory pain.
Materials:
-
This compound solution
-
0.6% - 1% acetic acid solution in sterile saline[2]
-
Male mice (e.g., Swiss Webster), 20-30g[3]
-
Syringes and needles for subcutaneous and intraperitoneal injections
-
Observation chambers
Procedure:
-
Acclimatize mice to the testing room for at least 30-60 minutes.
-
Administer this compound (4-40 mg/kg) or vehicle control subcutaneously.
-
After a predetermined pretreatment time (e.g., 30 minutes), inject 0.1 mL/10 g body weight of the acetic acid solution intraperitoneally.[2]
-
Immediately place the mouse in an individual observation chamber.
-
After a latency period of 5 minutes, count the number of writhes for a 10-15 minute period.[4] A writhe is characterized by a contraction of the abdominal muscles, stretching of the body, and extension of the hind limbs.[3]
-
The antinociceptive effect is expressed as the percentage inhibition of writhing compared to the vehicle-treated group.
Tail-Immersion Test
This is a thermal nociception assay that primarily measures spinally mediated analgesia.
Materials:
-
This compound solution
-
Water bath maintained at a constant temperature (e.g., 46°C, 51-55°C)[5][6]
-
Mouse restrainer
-
Stopwatch
Procedure:
-
Acclimatize mice to the experimental setup, including gentle restraint.
-
Administer this compound (4-40 mg/kg) or vehicle control subcutaneously.
-
At various time points after drug administration (e.g., 15, 30, 60 minutes), gently restrain the mouse.
-
Immerse the distal half to one-third of the mouse's tail into the hot water bath.[7][8]
-
Start the stopwatch immediately and measure the latency to a rapid tail flick or withdrawal.
-
A cut-off time (e.g., 10-15 seconds) must be implemented to prevent tissue damage.[7] If the mouse does not respond within this time, remove the tail and record the latency as the cut-off time.
-
The increase in tail-withdrawal latency is a measure of the antinociceptive effect.
Tail-Pinch Test
This is a mechanical nociception assay.
Materials:
-
This compound solution
-
Artery clip or a specialized pressure applicator
-
Mouse restrainer
Procedure:
-
Acclimatize mice to the experimental setup and restraint.
-
Administer this compound (4-40 mg/kg) or vehicle control subcutaneously.
-
At predetermined time intervals, gently restrain the mouse.
-
Apply firm pressure to the base or middle portion of the tail using an artery clip or a calibrated pincher.
-
Record the latency to the first signs of a struggle or attempt to bite the clip.
-
A cut-off time should be established to avoid tissue injury.
-
An increase in the latency to respond indicates an antinociceptive effect.
Mechanism of Action and Signaling Pathway
This compound exerts its antinociceptive effects primarily through its action as an agonist at α2-adrenergic receptors. These G-protein coupled receptors are located both presynaptically on primary afferent terminals and postsynaptically on second-order neurons in the dorsal horn of the spinal cord, as well as in supraspinal pain processing centers.[9][10]
Activation of presynaptic α2-receptors inhibits the release of excitatory neurotransmitters, such as substance P and glutamate, from nociceptive primary afferent fibers. Postsynaptic α2-receptor activation leads to hyperpolarization of dorsal horn neurons, reducing their excitability and the propagation of pain signals to higher brain centers.
The antinociceptive effect of this compound is partially antagonized by naloxone, suggesting a complex interaction that may involve endogenous opioid systems, although a direct competitive interaction at opioid receptors is unlikely.[1]
Caption: this compound's antinociceptive signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for an antinociceptive study using this compound in mice.
Caption: Workflow for this compound antinociceptive studies.
References
- 1. Antinociceptive effects of this compound (BHT 933) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. saspublishers.com [saspublishers.com]
- 5. Tail immersion [bio-protocol.org]
- 6. ajrconline.org [ajrconline.org]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Behavior tests [bio-protocol.org]
- 9. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antinociception induced by alpha-2-adrenoceptor agonists, with special emphasis on medetomidine studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Azepexole-Induced Vasoconstriction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azepexole is an adrenergic agonist that elicits vasoconstriction, primarily through its action on α2-adrenoceptors.[1] The study of its vasoconstrictive properties is crucial for understanding its pharmacological profile and potential therapeutic applications. This document provides detailed protocols for in vitro and in vivo techniques to measure this compound-induced vasoconstriction, along with data presentation guidelines and a description of the underlying signaling pathway.
Signaling Pathway of this compound-Induced Vasoconstriction
This compound, a selective α2-adrenoceptor agonist, induces vasoconstriction in vascular smooth muscle.[1] The binding of this compound to the α2-adrenoceptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. This receptor is associated with an inhibitory G-protein (Gi).[1][2] Activation of the Gi protein leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels contributes to smooth muscle contraction.
Furthermore, the signaling pathway for this compound-induced vasoconstriction in human subcutaneous resistance arteries involves a pertussis toxin-sensitive G protein (likely Gi) and is largely dependent on the influx of extracellular calcium (Ca2+) through voltage-operated calcium channels.[1] This influx of Ca2+ increases the intracellular Ca2+ concentration, leading to the activation of calmodulin. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.
Data Presentation: this compound-Induced Vasoconstriction
Quantitative data from dose-response experiments should be summarized in a clear and structured table. This allows for easy comparison of key parameters such as the half-maximal effective concentration (EC50) and the maximum response (Emax).
| Agonist | Preparation | EC50 (M) | Emax (% of KCl max) | n |
| This compound | Rat Mesenteric Artery | [Insert Value] | [Insert Value] | [#] |
| This compound | Human Subcutaneous Artery | [Insert Value] | [Insert Value] | [#] |
| Phenylephrine (Control) | Rat Mesenteric Artery | [Insert Value] | [Insert Value] | [#] |
| Norepinephrine (Control) | Rat Mesenteric Artery | [Insert Value] | [Insert Value] | [#] |
Note: This table is a template. The values for this compound need to be determined experimentally.
Experimental Protocols
In Vitro Measurement: Wire Myography
Wire myography is an in vitro technique used to assess the contractility of isolated small resistance arteries.[3][4][5]
Objective: To determine the dose-response relationship of this compound-induced vasoconstriction in isolated arteries.
Materials:
-
Wire myograph system
-
Dissecting microscope
-
Surgical scissors and forceps
-
Petri dish
-
Ice-cold physiological saline solution (PSS), e.g., Krebs-Henseleit solution
-
This compound stock solution
-
Potassium chloride (KCl) solution (for inducing maximal contraction)
-
Oxygen/Carbon Dioxide gas mixture (95% O2, 5% CO2)
-
Data acquisition system
Protocol:
-
Vessel Isolation:
-
Euthanize the experimental animal (e.g., rat) according to approved ethical protocols.
-
Dissect the desired tissue (e.g., mesenteric bed) and place it in a petri dish containing ice-cold PSS.[3]
-
Under a dissecting microscope, carefully isolate a resistance artery (100-300 µm in diameter).[3]
-
Clean the artery of surrounding adipose and connective tissue.
-
Cut the artery into segments of approximately 2 mm in length.[3]
-
-
Mounting the Vessel:
-
Mount the arterial segment onto the two wires of the myograph jaws.
-
Submerge the mounted vessel in the myograph chamber containing PSS maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.[3]
-
-
Normalization and Equilibration:
-
Allow the vessel to equilibrate for at least 30 minutes.
-
Perform a normalization procedure to determine the optimal resting tension for the vessel to generate maximal active tension.[4][5] This involves stepwise increases in tension and recording the corresponding force generation in response to a stimulant like KCl.
-
-
Viability and Endothelium Integrity Check:
-
Assess the viability of the vessel by challenging it with a high concentration of KCl (e.g., 60 mM).
-
To check for endothelium integrity, pre-constrict the vessel with an agonist (e.g., phenylephrine) and then administer an endothelium-dependent vasodilator (e.g., acetylcholine). A relaxation response indicates a functional endothelium.
-
-
Dose-Response Curve Generation:
-
After washing out the previous drugs and allowing the vessel to return to its resting state, add cumulative concentrations of this compound to the bath.
-
Start with a low concentration and increase it stepwise after the response to the previous concentration has stabilized.
-
Record the isometric tension generated at each concentration.
-
At the end of the experiment, add a high concentration of KCl to determine the maximal contractile response of the vessel.
-
-
Data Analysis:
-
Express the contractile response to this compound as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration of this compound (on a logarithmic scale) against the percentage of maximal contraction to generate a dose-response curve.
-
Calculate the EC50 and Emax values from the curve.
-
In Vitro Measurement: Isolated Perfused Artery
This technique allows for the study of vascular reactivity in an isolated arterial segment under controlled pressure or flow.
Objective: To measure the change in perfusion pressure in response to this compound as an indicator of vasoconstriction.
Materials:
-
Perfusion system (pump, pressure transducer, reservoir)
-
Dissecting microscope
-
Surgical tools
-
Catheters
-
Physiological salt solution (PSS)
-
This compound stock solution
-
Data acquisition system
Protocol:
-
Artery Isolation and Cannulation:
-
Isolate an arterial segment as described for wire myography.
-
Under a dissecting microscope, carefully insert a catheter into one end of the artery and secure it with a suture.
-
Flush the artery with PSS to remove any blood.
-
Cannulate the other end of the artery.
-
-
Perfusion Setup:
-
Mount the cannulated artery in an organ bath filled with PSS at 37°C and gassed with 95% O2 / 5% CO2.
-
Connect the inflow catheter to a perfusion pump that delivers PSS at a constant flow rate.
-
Connect the outflow to a reservoir.
-
Place a pressure transducer in line with the inflow to continuously monitor the perfusion pressure.
-
-
Equilibration:
-
Allow the preparation to equilibrate for 30-60 minutes until a stable baseline perfusion pressure is achieved.
-
-
This compound Administration:
-
Introduce this compound into the perfusate at increasing concentrations.
-
Allow the perfusion pressure to stabilize at each concentration before increasing the dose.
-
-
Data Recording and Analysis:
-
Continuously record the perfusion pressure.
-
An increase in perfusion pressure at a constant flow rate indicates vasoconstriction.
-
Plot the concentration of this compound against the change in perfusion pressure to generate a dose-response curve.
-
In Vivo Measurement: Laser Doppler Flowmetry
Laser Doppler Flowmetry (LDF) is a non-invasive method to measure blood flow in the microcirculation of tissues like the skin.[6][7]
Objective: To assess the effect of locally or systemically administered this compound on skin blood flow.
Materials:
-
Laser Doppler Flowmetry system with a probe
-
Data acquisition software
-
Method for drug delivery (e.g., iontophoresis for local administration, or intravenous infusion for systemic administration)
-
This compound solution
Protocol:
-
Subject Preparation:
-
The subject should rest in a supine position in a temperature-controlled room to achieve a stable cardiovascular state.
-
Attach the LDF probe to the skin surface of interest (e.g., the forearm).[3]
-
-
Baseline Measurement:
-
Record baseline skin blood flow for a sufficient period to ensure a stable signal.
-
-
This compound Administration:
-
Local Administration (Iontophoresis):
-
Fill the iontophoresis chamber with the this compound solution and place it on the skin near the LDF probe.
-
Apply a small electrical current to facilitate the delivery of the charged this compound molecules into the skin.
-
-
Systemic Administration:
-
Administer this compound intravenously at a controlled infusion rate.
-
-
-
Blood Flow Measurement:
-
Continuously record the LDF signal throughout the drug administration period and for a suitable time afterward to capture the full response.
-
A decrease in the LDF signal (perfusion units) indicates vasoconstriction.
-
-
Data Analysis:
-
Express the change in blood flow as a percentage of the baseline measurement.
-
For dose-response studies, different concentrations or infusion rates of this compound can be tested.
-
References
- 1. The mechanism of action of alpha 2-adrenoceptors in human isolated subcutaneous resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Facilitating laser Doppler measurements of cutaneous adrenergic vasoconstriction: a comparison of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple isolated perfused artery preparation: vasoconstrictor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sympathetic skin vasoconstriction--further evaluation using laser Doppler techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsdr.org [ijsdr.org]
- 7. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for the Use of Azepexole in Human Subcutaneous Resistance Artery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azepexole is a selective alpha-2 adrenoceptor agonist that has been utilized in research to investigate the physiological and pathological regulation of vascular tone.[1] In human subcutaneous resistance arteries, which are critical in determining peripheral vascular resistance and blood pressure, this compound induces vasoconstriction.[1][2] Understanding the mechanism of action of compounds like this compound in these specific arteries provides valuable insights for the development of novel therapeutics targeting cardiovascular diseases.
These application notes provide a comprehensive overview of the use of this compound in studying human subcutaneous resistance arteries, including its mechanism of action, experimental protocols for assessing its effects, and expected outcomes.
Mechanism of Action
This compound elicits its vasoconstrictor effect in human subcutaneous resistance arteries primarily through the activation of post-junctional alpha-2 adrenoceptors on vascular smooth muscle cells.[1][3] This activation initiates a signaling cascade that leads to an increase in intracellular calcium ([Ca2+]i) and subsequent smooth muscle contraction.[1] The key steps in this compound's mechanism of action are:
-
Receptor Binding: this compound binds to and activates alpha-2 adrenoceptors, which are coupled to pertussis toxin-sensitive Gi-proteins.[1][3]
-
G-protein Activation: Activation of the Gi-protein leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Reduced cAMP levels contribute to a contractile state.
-
Calcium Influx: The primary mechanism for increased [Ca2+]i is the influx of extracellular calcium, likely through voltage-operated calcium channels (VOCCs).[1]
-
Calcium Sensitization: this compound has also been shown to increase the sensitivity of the contractile apparatus to calcium, meaning that a greater contractile force is generated for a given level of intracellular calcium.[1]
In vivo studies using the highly selective alpha-2 adrenergic agonist this compound have shown a biphasic response in human dorsal hand veins, with low doses causing venodilation and higher doses leading to intense venoconstriction.[4]
Data Presentation
Table 1: Effects of Various Pharmacological Agents on this compound-Induced Responses in Human Subcutaneous Resistance Arteries
| Pharmacological Agent | Target | Effect on this compound-Induced Contraction | Effect on this compound-Induced [Ca2+]i Increase | Reference |
| Dihydropyridine Antagonist (e.g., (-)-202 791) | Voltage-Operated Calcium Channels | Partial Inhibition | Partial Inhibition | [1] |
| Pertussis Toxin | Gi-proteins | Inhibition | Not Reported | [1] |
| Ryanodine | Intracellular Ca2+ Release from Sarcoplasmic Reticulum | Partial Inhibition (in Ca2+-free solution) | Not Reported | [1] |
| Removal of Extracellular Ca2+ | Extracellular Calcium Influx | Marked Inhibition | Marked Inhibition | [1] |
Experimental Protocols
Protocol 1: Isolation and Mounting of Human Subcutaneous Resistance Arteries
Objective: To isolate and mount human subcutaneous resistance arteries for isometric tension recording.
Materials:
-
Subcutaneous fat biopsies from healthy donors
-
Physiological Saline Solution (PSS), composition (in mM): NaCl 119, KCl 4.7, KH2PO4 1.18, MgSO4 1.17, NaHCO3 25, CaCl2 2.5, EDTA 0.026, glucose 5.5.
-
Dissection microscope
-
Small vessel wire myograph system
-
Tungsten wires (40 µm diameter)
Procedure:
-
Obtain subcutaneous fat biopsies and immediately place them in cold PSS.
-
Under a dissection microscope, carefully dissect resistance arteries (typically 100-400 µm in diameter) from the surrounding adipose and connective tissue.
-
Cut the isolated artery into segments of approximately 2 mm in length.
-
Mount the arterial segments on two 40 µm tungsten wires in the jaws of a small vessel wire myograph.
-
Submerge the mounted artery in a chamber filled with PSS, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the artery to equilibrate for at least 30 minutes before proceeding with normalization and experimentation.
Protocol 2: Assessment of this compound-Induced Vasoconstriction
Objective: To determine the concentration-response relationship of this compound in isolated human subcutaneous resistance arteries.
Materials:
-
Mounted arterial segments (from Protocol 1)
-
This compound stock solution
-
PSS
Procedure:
-
After equilibration, normalize the arterial segments to determine their optimal resting tension.
-
Pre-contract the arteries with a high potassium solution (KPSS) to assess their viability and maximal contractile capacity.
-
Wash the arteries with PSS and allow them to return to their resting tension.
-
Construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the drug to the myograph chamber at regular intervals.
-
Record the isometric tension at each concentration until a maximal response is achieved.
-
Data can be expressed as a percentage of the maximal contraction induced by KPSS.
Protocol 3: Investigation of the Role of Extracellular Calcium
Objective: To determine the dependence of this compound-induced contraction on extracellular calcium influx.
Materials:
-
Mounted arterial segments
-
This compound
-
Calcium-free PSS (PSS without CaCl2, supplemented with EGTA to chelate residual calcium)
Procedure:
-
Perform a control concentration-response curve to this compound in normal PSS.
-
Wash the artery and replace the normal PSS with calcium-free PSS.
-
Allow the artery to incubate in calcium-free PSS for a sufficient period to deplete extracellular calcium.
-
Construct a second concentration-response curve to this compound in the absence of extracellular calcium.
-
Compare the responses to this compound in the presence and absence of extracellular calcium. A significant reduction or abolition of the contractile response in calcium-free PSS indicates a dependence on extracellular calcium influx.[1]
Protocol 4: Investigating the Involvement of Voltage-Operated Calcium Channels and Gi-Proteins
Objective: To investigate the signaling pathways involved in this compound-induced vasoconstriction.
Materials:
-
Mounted arterial segments
-
This compound
-
Voltage-operated calcium channel blocker (e.g., a dihydropyridine antagonist)
-
Pertussis toxin
Procedure:
-
Voltage-Operated Calcium Channels:
-
Perform a control concentration-response curve to this compound.
-
Wash the artery and pre-incubate it with a VOCC blocker for a specified time.
-
In the continued presence of the blocker, construct a second concentration-response curve to this compound. A rightward shift and/or a reduction in the maximal response compared to the control curve suggests the involvement of VOCCs.[1]
-
-
Gi-Proteins:
-
Incubate arterial segments with pertussis toxin (or its vehicle control) for several hours prior to mounting.
-
Mount the pre-treated arteries and perform a concentration-response curve to this compound. Inhibition of the contractile response in the pertussis toxin-treated arteries compared to the vehicle-treated controls indicates the involvement of a Gi-protein.[1]
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
References
- 1. The mechanism of action of alpha 2-adrenoceptors in human isolated subcutaneous resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reprocell.com [reprocell.com]
- 3. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 4. Human response to alpha2-adrenergic agonist stimulation studied in an isolated vascular bed in vivo: Biphasic influence of dose, age, gender, and receptor genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Azepexole Solutions for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azepexole is an adrenergic alpha-agonist that has been investigated for its potential therapeutic effects, including antinociceptive properties. Successful in vivo evaluation of this compound necessitates the preparation of well-characterized, stable, and biocompatible solutions suitable for administration to laboratory animals. This document provides detailed protocols and application notes to guide researchers in the preparation of this compound solutions for in vivo experiments. Due to the limited publicly available data on the specific solubility of this compound, a tiered approach to vehicle selection is presented.
Physicochemical Data of this compound
A summary of the available physicochemical data for this compound is presented in Table 1. The existence of a dihydrochloride salt suggests potential for aqueous solubility.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅N₃O | PubChem |
| Molecular Weight | 181.24 g/mol | PubChem |
| Form | Dihydrochloride salt also available | PubChem |
| In Vivo Dosing (Mice) | 4 - 40 mg/kg (subcutaneous) | [1] |
Table 1: Physicochemical Properties of this compound
Recommended Excipients for Formulation Development
For compounds with limited aqueous solubility, various excipients can be employed to enhance solubilization and stability. The selection of an appropriate vehicle is critical to ensure drug delivery without causing adverse effects from the vehicle itself.[2][3][4]
| Excipient | Class | Purpose | Typical Concentration for In Vivo Use |
| Saline (0.9% NaCl) | Vehicle | Isotonic vehicle for water-soluble compounds. | As required |
| Dimethyl sulfoxide (DMSO) | Co-solvent | Solubilizes a wide range of polar and non-polar compounds.[5] | < 10% (ideally < 1%) in final volume |
| Ethanol | Co-solvent | Used in combination with other solvents to dissolve poorly soluble drugs. | < 10% in final volume |
| Polysorbate 80 (Tween® 80) | Surfactant | Non-ionic surfactant and emulsifier to improve solubility and stability.[6][7] | 0.1% - 5% |
| Butylated hydroxytoluene (BHT) | Antioxidant | Prevents oxidative degradation of the active compound.[8][9] | 0.01% - 0.1% |
Table 2: Common Excipients for In Vivo Formulations
Experimental Protocols
The following protocols provide a stepwise approach to preparing this compound solutions. It is recommended to start with the simplest aqueous-based vehicle and proceed to more complex formulations if solubility is a limiting factor.
Protocol 1: Preparation of this compound in Saline
This protocol is suitable if this compound dihydrochloride is sufficiently soluble in an aqueous vehicle.
Materials:
-
This compound dihydrochloride
-
Sterile 0.9% saline solution
-
Sterile vials
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount of this compound dihydrochloride based on the desired concentration and final volume.
-
Aseptically add the calculated amount of this compound to a sterile vial.
-
Add the sterile saline solution to the vial.
-
Vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect for any particulates.
-
If the solution is clear, sterile-filter it through a 0.22 µm syringe filter into a final sterile vial.
-
Label the vial with the compound name, concentration, date of preparation, and store appropriately.
Protocol 2: Preparation of this compound with Co-solvents and Surfactants
This protocol should be followed if this compound is not adequately soluble in saline alone.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polysorbate 80 (Tween® 80)
-
Sterile 0.9% saline solution
-
Sterile vials
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amounts of all components.
-
In a sterile vial, dissolve the calculated amount of this compound in a small volume of DMSO (e.g., 5-10% of the final volume).
-
If needed, add a small volume of ethanol (e.g., 5-10% of the final volume) and vortex to aid dissolution.
-
In a separate sterile vial, prepare the vehicle by adding Polysorbate 80 to the sterile saline solution (e.g., to a final concentration of 1-5%). Mix thoroughly.
-
Slowly add the vehicle solution to the this compound/co-solvent mixture while vortexing to prevent precipitation.
-
Visually inspect the final solution for clarity.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a final sterile vial.
-
Label the vial with all components, concentrations, date of preparation, and store as recommended.
Protocol 3: Addition of an Antioxidant
If the stability of this compound in solution is a concern, an antioxidant such as Butylated hydroxytoluene (BHT) can be included.
Materials:
-
As per Protocol 1 or 2
-
Butylated hydroxytoluene (BHT)
-
Ethanol (for BHT stock solution)
Procedure:
-
Prepare a stock solution of BHT in ethanol (e.g., 10 mg/mL).[8]
-
During the preparation of the this compound solution (either Protocol 1 or 2), add the appropriate volume of the BHT stock solution to achieve the desired final concentration (e.g., 0.01%).
-
Ensure the final concentration of ethanol from the BHT stock is within an acceptable range for the intended in vivo experiment.
-
Proceed with the remaining steps of the chosen protocol.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the decision-making process for preparing an this compound solution for in vivo experiments.
Caption: Workflow for this compound solution preparation.
Signaling Pathway of Adrenergic Alpha-Agonists
This compound acts as an agonist at alpha-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) and are divided into two main subtypes, α1 and α2, which activate distinct signaling pathways.[10][11][12]
Caption: Alpha-adrenergic receptor signaling pathways.
References
- 1. Antinociceptive effects of this compound (BHT 933) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 4. caymanchem.com [caymanchem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. scientificliterature.org [scientificliterature.org]
- 7. researchgate.net [researchgate.net]
- 8. EP0326407A2 - Method for preparing aqueous analytical reagents containing water insoluble antioxidant - Google Patents [patents.google.com]
- 9. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 11. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application of Small Molecules in Neurological Disorder Research: BRL-50481 and Pramipexole
Note on "Azepexole": Initial searches for "this compound" in the context of neurological disorder research did not yield specific results for a compound with this name. However, extensive research has been conducted on other molecules with applications in neurological disorders. This document focuses on two such compounds, BRL-50481 and Pramipexole, for which significant preclinical data is available.
BRL-50481: A Selective PDE7 Inhibitor for Neuroprotection
Application Notes:
BRL-50481 is a selective inhibitor of phosphodiesterase 7 (PDE7), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE7, BRL-50481 increases intracellular cAMP levels, which in turn activates the cAMP/CREB signaling pathway.[2] This pathway is crucial for neuronal survival, synaptic plasticity, and memory formation.
In preclinical studies, BRL-50481 has demonstrated neuroprotective effects against sevoflurane-induced neurodegeneration and long-term memory deficits in neonatal mice.[2][3] Co-administration of BRL-50481 with sevoflurane was found to significantly reduce neuron apoptosis and improve performance in memory-related behavioral tasks.[2] These findings suggest that BRL-50481 could be a potential therapeutic agent for mitigating neuronal damage and cognitive impairment associated with certain anesthetic agents.[2] Its mechanism of action makes it a valuable research tool for investigating the role of the cAMP/CREB pathway in neuroprotection and cognitive function.
Quantitative Data Summary: BRL-50481 in a Model of Sevoflurane-Induced Neurodegeneration
| Parameter | Control Group | Sevoflurane Group | Sevoflurane + BRL-50481 Group | Reference |
| Morris Water Maze (Escape Latency) | Shorter latency | Markedly longer latency | Significantly shorter latency than Sevoflurane group | [2] |
| Neuron Apoptosis | Baseline level | Markedly increased | Significantly reduced compared to Sevoflurane group | [2] |
| cAMP Levels in Hippocampus | Normal levels | Decreased | Restored to near-normal levels | [2] |
| p-CREB/CREB Ratio in Hippocampus | Normal ratio | Decreased | Restored to near-normal levels | [2] |
Experimental Protocols
1. Animal Model of Sevoflurane-Induced Neurodegeneration
-
Animals: Neonatal mice (e.g., C57BL/6, postnatal day 7).
-
Anesthesia Induction: Mice are exposed to 3% sevoflurane in 100% oxygen for a specified duration (e.g., 2 hours) in a temperature-controlled chamber.
-
BRL-50481 Administration: BRL-50481 is dissolved in a suitable vehicle (e.g., DMSO and then diluted in saline). It is administered via intraperitoneal (i.p.) injection at a specific dose prior to or concurrently with sevoflurane exposure.
-
Control Groups: Include a control group receiving only the vehicle and a group exposed only to sevoflurane.
-
Post-Procedure Care: Animals are allowed to recover in a warm environment before being returned to their home cages. Behavioral testing and tissue collection are performed at specified time points post-exposure.[4][5]
2. Morris Water Maze Test for Spatial Learning and Memory
-
Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 22-25°C). A hidden platform is submerged 1 cm below the water surface in one quadrant.[6][7][8]
-
Acquisition Phase: Mice undergo multiple training trials per day (e.g., 4 trials/day) for several consecutive days (e.g., 5 days). For each trial, the mouse is placed in the water at one of four starting positions and allowed to swim freely to find the hidden platform. The time to reach the platform (escape latency) is recorded. If the mouse does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.[6][9][10]
-
Probe Trial: 24 hours after the last training trial, the platform is removed, and the mouse is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.[6][9][10]
-
Data Analysis: Escape latency during the acquisition phase and time in the target quadrant during the probe trial are analyzed and compared between experimental groups.
3. Neuronal Apoptosis Assay (TUNEL Staining)
-
Tissue Preparation: Brains are harvested and fixed (e.g., in 4% paraformaldehyde), followed by cryoprotection and sectioning.
-
TUNEL Staining: Brain sections are stained using a commercially available TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit according to the manufacturer's instructions. This method detects DNA fragmentation, a hallmark of apoptosis.[11][12][13]
-
Microscopy and Quantification: Stained sections are visualized using fluorescence microscopy. The number of TUNEL-positive (apoptotic) cells in a specific brain region (e.g., the hippocampus) is counted and expressed as a percentage of the total number of cells (e.g., counterstained with DAPI).[11]
4. cAMP/CREB Signaling Pathway Analysis (Western Blot)
-
Protein Extraction: The hippocampus is dissected and homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against total CREB and phosphorylated CREB (p-CREB). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The ratio of p-CREB to total CREB is calculated to assess the activation of the CREB signaling pathway.[14]
Visualizations
Caption: BRL-50481 signaling pathway in neuroprotection.
Caption: Experimental workflow for BRL-50481 study.
Pramipexole: A Dopamine Agonist with Neuroprotective Properties
Application Notes:
Pramipexole is a non-ergot dopamine agonist with high selectivity for the D2 and D3 dopamine receptor subtypes.[15] It is widely used in the treatment of Parkinson's disease.[16] In neurological research, Pramipexole is utilized to investigate the role of dopaminergic pathways in motor control and to explore potential neuroprotective strategies.
Preclinical studies have shown that Pramipexole can protect dopaminergic neurons from various neurotoxins, such as MPTP and 6-hydroxydopamine.[17][18] Its neuroprotective mechanisms are thought to be multifaceted, involving not only dopamine receptor stimulation but also antioxidant and free-radical scavenging activities.[17][19] Furthermore, Pramipexole has been shown to increase the levels of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), and to activate the Nrf2/HO-1 signaling pathway, which is involved in the cellular stress response.[20][21] These properties make Pramipexole a valuable compound for studying neuroprotection in models of Parkinson's disease and other neurodegenerative disorders.[17]
Quantitative Data Summary: Pramipexole in Animal Models of Parkinson's Disease
| Model | Treatment Group | Outcome Measure | Result | Reference |
| MPTP/Paraquat-induced Parkinson's Disease (Mouse) | Pramipexole (1 mg/kg/day, oral) | Tyrosine Hydroxylase (TH)-positive neurons in SNpc | No significant improvement | [22][23] |
| Lactacystin-induced UPS Impairment (Mouse) | Pramipexole (0.1 and 0.5 mg/kg, i.p.) | Rotarod Performance | Significantly improved | [21] |
| Dopaminergic Neuron Loss | Attenuated | [21] | ||
| Traumatic Brain Injury (Rat) | Pramipexole (0.25 and 1.0 mg/kg, i.p.) | Behavioral Deficits | Significantly improved | [20] |
| Nrf2 Nuclear Translocation | Increased | [20] | ||
| HO-1 Protein Expression | Upregulated | [20] |
Experimental Protocols
1. MPTP/Paraquat-Induced Model of Parkinson's Disease
-
Animals: Adult mice (e.g., C57BL/6).
-
Toxin Administration: A combination of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and paraquat is administered via intraperitoneal (i.p.) injection to induce dopaminergic neurodegeneration. A typical regimen might be MPTP (30 mg/kg) and paraquat (15 mg/kg) administered twice a week.[22]
-
Pramipexole Administration: Pramipexole is administered orally (e.g., 1 mg/kg/day) or via i.p. injection. Treatment can begin before, during, or after toxin administration to assess prophylactic or therapeutic effects.[22]
-
Behavioral Assessment: Motor function can be assessed using tests such as the rotarod test or the cylinder test.
-
Neurochemical and Histological Analysis: After the treatment period, brains are collected for analysis of striatal dopamine levels (e.g., by HPLC) and for immunohistochemical staining of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc) to quantify dopaminergic neuron loss.[22]
2. Rotarod Test for Motor Coordination
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
-
Procedure: Mice are placed on the rotating rod, and the latency to fall is recorded. Animals are typically trained for several days before the actual test.
-
Data Analysis: The average latency to fall is calculated for each animal and compared between treatment groups.
3. Immunohistochemistry for Tyrosine Hydroxylase (TH)
-
Tissue Preparation: Brains are fixed, sectioned, and mounted on slides.
-
Staining: Sections are incubated with a primary antibody against TH, followed by a secondary antibody conjugated to a reporter enzyme (e.g., HRP) or a fluorescent tag. A chromogen (e.g., DAB) or fluorescence microscopy is used for visualization.
-
Quantification: The number of TH-positive neurons in the SNpc is counted using stereological methods to provide an unbiased estimate of dopaminergic neuron numbers.
Visualizations
Caption: Putative neuroprotective mechanisms of Pramipexole.
Caption: Experimental workflow for Pramipexole study.
References
- 1. BRL 50481 | Phosphodiesterase Inhibitors: R&D Systems [rndsystems.com]
- 2. PDE-7 Inhibitor BRL-50481 Reduces Neurodegeneration and Long-Term Memory Deficits in Mice Following Sevoflurane Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sevoflurane exposure in 7-day-old rats affects neurogenesis, neurodegeneration and neurocognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sevoflurane Promotes Neurodegeneration Through Inflammasome Formation in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurements of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective [frontiersin.org]
- 14. Identification of compounds that potentiate CREB signaling as possible enhancers of long-term memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pre-clinical studies of pramipexole: clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 18. researchgate.net [researchgate.net]
- 19. Neuroprotection by pramipexole against dopamine- and levodopa-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nrf2/HO-1 mediates the neuroprotective effects of pramipexole by attenuating oxidative damage and mitochondrial perturbation after traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neuroprotection of pramipexole in UPS impairment induced animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The role of pramipexole in a severe Parkinson’s disease model in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Note: A Framework for Preclinical Evaluation of Azepexole's Analgesic Properties
Introduction
Azepexole (also known as BHT 933) is a compound that has demonstrated dose-dependent antinociceptive effects in preclinical models, including the tail-immersion, tail-pinch, and acetic acid writhing tests.[1] The partial antagonism by naloxone suggests a complex interaction with the opioid system, which warrants a thorough investigation to elucidate its mechanism of action and analgesic potential.[1] This document provides a comprehensive set of protocols and an experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the analgesic properties of this compound, from in vitro receptor characterization to in vivo efficacy studies.
The following protocols are designed to first determine the molecular targets and functional activity of this compound using in vitro assays, followed by a battery of in vivo tests to characterize its effectiveness against different pain modalities, including acute thermal, nociceptive, and inflammatory pain.
Section 1: In Vitro Mechanistic Evaluation
To understand the molecular mechanism underlying this compound's analgesic effects, it is crucial to first characterize its interaction with key targets in pain pathways, such as opioid receptors.
Protocol 1.1: Opioid Receptor Competitive Binding Assay
This protocol determines the binding affinity of this compound for mu (µ), delta (δ), and kappa (κ) opioid receptors.
Objective: To calculate the inhibition constant (Ki) of this compound at human MOR, DOR, and KOR.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.
-
Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U69,593 (for KOR).
-
Non-specific binding competitors: Naloxone (for MOR), Naltrindole (for DOR), Nor-binaltorphimine (for KOR).
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration manifold and vacuum pump.
-
Scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of this compound.
-
Incubation: In a 96-well plate, combine cell membranes (20-40 µg protein), the specific radioligand at a concentration near its Kd, and varying concentrations of this compound. For total binding wells, add buffer instead of this compound. For non-specific binding wells, add the corresponding non-specific competitor at a high concentration (e.g., 10 µM).
-
Equilibration: Incubate the plate at 25°C for 60-90 minutes to reach binding equilibrium.[2]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[2]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 1.2: [³⁵S]GTPγS Functional Assay
This protocol determines whether this compound acts as an agonist, antagonist, or inverse agonist at G-protein coupled receptors (GPCRs) like the opioid receptors.
Objective: To measure the ability of this compound to stimulate G-protein activation at MOR, DOR, and KOR.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS radiolabel.
-
GDP (Guanosine diphosphate).
-
This compound stock solution.
-
Positive control agonists (e.g., DAMGO for MOR).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
Methodology:
-
Pre-incubation: Incubate cell membranes with varying concentrations of this compound for 15 minutes at 30°C in the assay buffer containing GDP.
-
Stimulation: Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate for 60 minutes at 30°C to allow for G-protein activation and binding of the radiolabel.[3]
-
Termination & Filtration: Stop the reaction and quantify bound [³⁵S]GTPγS using the same filtration and scintillation counting method described in Protocol 1.1.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of this compound. Determine the EC50 (concentration for 50% of maximal response) and Emax (maximum effect) values. An Emax value similar to a known full agonist indicates full agonism, while a lower Emax suggests partial agonism. If this compound is tested in the presence of a known agonist and it shifts the agonist's dose-response curve to the right, it indicates antagonism.
Data Presentation: Summary of In Vitro Characteristics (Hypothetical Data)
| Parameter | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| Binding Affinity (Ki, nM) | 85 | > 10,000 | 1200 |
| Functional Activity | Partial Agonist | No Activity | Weak Antagonist |
| [³⁵S]GTPγS Emax (%) | 65% (vs. DAMGO) | < 5% | Not Applicable |
| [³⁵S]GTPγS EC50 (nM) | 150 | Not Applicable | Not Applicable |
Section 2: In Vivo Analgesic Efficacy Evaluation
The following in vivo assays are essential for characterizing the analgesic profile of this compound in living organisms, assessing its efficacy against different types of pain stimuli.[4][5] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 2.1: Hot Plate Test (Thermal Nociception)
This test assesses the response to a constant thermal stimulus and is effective for evaluating centrally acting analgesics.[6][7]
Objective: To measure the latency of pain response (paw licking or jumping) in rodents placed on a heated surface.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., set to 55 ± 0.5°C).[8]
-
Transparent observation cylinder to confine the animal.
-
Test animals (mice or rats).
-
This compound solution for administration (e.g., subcutaneous).
-
Positive control (e.g., Morphine).
-
Vehicle control (e.g., saline).
-
Timer.
Methodology:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes.
-
Baseline Measurement: Gently place each animal on the hot plate and start the timer. Record the latency to the first sign of nociception (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.[8]
-
Drug Administration: Administer this compound, morphine, or vehicle to different groups of animals.
-
Post-treatment Measurement: At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure the response latency again.
-
Data Analysis: Calculate the percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. Determine the dose-response relationship and calculate the ED50.
Protocol 2.2: Tail-Flick Test (Thermal Nociception)
Similar to the hot plate test, this method measures the latency of a spinal reflex to a thermal stimulus.[9]
Objective: To measure the time it takes for an animal to withdraw (flick) its tail from a focused beam of heat.
Materials:
-
Tail-flick analgesiometer with a radiant heat source.[10][11]
-
Animal restrainer.
-
Test animals, controls, and vehicle as in Protocol 2.1.
Methodology:
-
Acclimation & Baseline: Acclimate the animals. Gently place the animal in the restrainer and position its tail over the heat source. Measure the baseline latency for the tail flick reflex. A cut-off of 10-12 seconds is typically used to prevent injury.[10]
-
Drug Administration: Administer the compounds as described previously.
-
Post-treatment Measurement: Test the tail-flick latency at various time points post-administration.
-
Data Analysis: Analyze the data and calculate the %MPE and ED50 as in the hot plate test.
Protocol 2.3: Formalin Test (Nociceptive and Inflammatory Pain)
This model is valuable as it differentiates between acute nociceptive pain and persistent inflammatory pain within a single experiment.[12][13]
Objective: To quantify pain-related behaviors (licking, biting of the injected paw) during two distinct phases after a subcutaneous formalin injection.
Materials:
-
Test animals (mice or rats).
-
Dilute formalin solution (e.g., 1-5% in saline).
-
Observation chambers with mirrors for clear viewing.
-
Video recording equipment (optional, but recommended for unbiased scoring).[13]
-
Timer.
-
This compound, positive controls (e.g., morphine for both phases, an NSAID like indomethacin for the late phase), and vehicle.
Methodology:
-
Acclimation & Pre-treatment: Acclimate animals to the observation chambers. Administer this compound or control compounds 30 minutes prior to the formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one hind paw.
-
Observation & Scoring: Immediately after injection, return the animal to the chamber and record the cumulative time spent licking or biting the injected paw. The observation is divided into two phases:
-
Data Analysis: Compare the total time spent in pain-related behaviors in the drug-treated groups to the vehicle group for each phase. Calculate the percent inhibition of the pain response.
Data Presentation: Summary of In Vivo Efficacy (Hypothetical Data)
| Assay | Endpoint | This compound ED₅₀ (mg/kg, s.c.) | Morphine ED₅₀ (mg/kg, s.c.) |
| Hot Plate Test | % MPE | 12.5 | 5.6 |
| Tail-Flick Test | % MPE | 15.2 | 4.8 |
| Formalin Test (Phase 1) | % Inhibition | 10.8 | 3.5 |
| Formalin Test (Phase 2) | % Inhibition | 8.5 | 3.2 |
| Acetic Acid Writhing | % Inhibition | 4.2 | 0.45[1] |
Section 3: Visualized Workflows and Pathways
Diagrams are essential for visualizing complex processes. The following are generated using Graphviz (DOT language) to illustrate the experimental design and potential mechanism of action.
References
- 1. Antinociceptive effects of this compound (BHT 933) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vivo analgesic activity: Significance and symbolism [wisdomlib.org]
- 5. In-Vivo Models for Management of Pain [scirp.org]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. Hot plate test [panlab.com]
- 8. Hot-plate analgesia testing [bio-protocol.org]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 12. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for Assessing the Dose-Response Relationship of Azepexole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azepexole is a potent and selective α2-adrenergic receptor agonist.[1][2] Its pharmacological activity is primarily mediated through its interaction with the α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological processes.[3] Understanding the dose-response relationship of this compound is critical for determining its therapeutic window and potential side effects. These application notes provide detailed protocols for in vitro and in vivo methods to assess the dose-response relationship of this compound, along with guidelines for data presentation and visualization of the associated signaling pathways.
This compound's activation of α2-adrenoceptors, which are coupled to inhibitory G-proteins (Gi), leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] This mechanism underlies many of its physiological effects.
Quantitative Data Summary
Table 1: In Vitro Binding Affinity of α2-Adrenergic Agonists
| Compound | Receptor Subtype | Ki (nM) | Reference Compound | Ki (nM) |
| This compound | α2A | Data not available | Fipamezole | 9.2[4] |
| α2B | Data not available | Fipamezole | 17[4] | |
| α2C | Data not available | Fipamezole | 55[4] |
Table 2: In Vitro Functional Potency of α2-Adrenergic Agonists (GTPγS Binding Assay)
| Compound | Receptor Subtype | pEC50 | Reference Compound | pEC50 |
| This compound | α2A | Data not available | Guanabenz Acetate | 8.25[5] |
| α2B | Data not available | Guanabenz Acetate | 7.01[5] | |
| α2C | Data not available | Guanabenz Acetate | ~5[5] |
Table 3: In Vivo Dose-Response of this compound in Humans
| Parameter | Dose | Response |
| Blood Pressure | 5 mg (oral) | Significant reduction in systolic and diastolic blood pressure.[6] |
| 10 mg (oral) | Greater reduction in systolic and diastolic blood pressure compared to 5 mg.[1][6] | |
| Sedation | 5 mg (oral) | Dose-dependent sedation observed.[6] |
| 10 mg (oral) | Significant sedation compared to placebo.[1][6] | |
| Vascular Response | 10-100 ng/min (local infusion) | Venodilation.[7] |
| 200-100,000 ng/min (local infusion) | Intense venoconstriction.[7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.
Caption: GTPγS Binding Assay Experimental Workflow.
Caption: β-Arrestin Recruitment Assay Experimental Workflow.
Experimental Protocols
In Vitro Methods
1. Radioligand Binding Assay to Determine Binding Affinity (Ki)
This protocol is to determine the equilibrium dissociation constant (Ki) of this compound for the different α2-adrenergic receptor subtypes.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing human α2A, α2B, or α2C adrenergic receptors.
-
Radioligand (e.g., [3H]-Rauwolscine or [3H]-Yohimbine).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Protocol:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add binding buffer, a fixed concentration of the radioligand, and the serially diluted this compound or vehicle.
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. [35S]GTPγS Binding Assay to Determine Functional Potency (EC50)
This functional assay measures the G-protein activation following receptor stimulation by an agonist.
-
Materials:
-
Cell membranes expressing α2-adrenergic receptors.
-
[35S]GTPγS.
-
GDP.
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Scintillation proximity assay (SPA) beads (optional).
-
-
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, GDP (to a final concentration of ~10 µM), [35S]GTPγS (to a final concentration of ~0.1 nM), and the serially diluted this compound or vehicle.
-
Add the cell membranes to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Plot the stimulated binding (total binding minus basal binding) as a function of the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
3. β-Arrestin Recruitment Assay
This assay measures the interaction of β-arrestin with the activated α2-adrenergic receptor.
-
Materials:
-
Cell line co-expressing an α2-adrenergic receptor and a β-arrestin fusion protein (e.g., with a reporter enzyme or fluorescent protein).
-
This compound stock solution.
-
Cell culture medium and assay buffer.
-
Detection reagent/substrate for the reporter system.
-
Luminometer or fluorescence plate reader.
-
-
Protocol:
-
Seed the cells in a 96-well or 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove the culture medium and add the diluted this compound or vehicle to the cells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60-90 minutes) to allow for β-arrestin recruitment.
-
Add the detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the signal to develop.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Plot the signal as a function of the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
In Vivo Methods
1. Assessment of Hemodynamic Effects in Rodents
This protocol is for measuring the effect of this compound on blood pressure and heart rate in anesthetized or conscious rodents.
-
Materials:
-
Rodents (e.g., rats or mice).
-
Anesthetic (if applicable, e.g., isoflurane).
-
Catheters for drug administration (e.g., intravenous) and blood pressure monitoring (e.g., carotid or femoral artery).
-
Pressure transducer and data acquisition system.
-
This compound solution for injection.
-
-
Protocol:
-
Anesthetize the animal (if applicable) and implant the catheters.
-
Allow the animal to stabilize and record baseline blood pressure and heart rate.
-
Administer increasing doses of this compound intravenously at set intervals.
-
Continuously monitor and record blood pressure and heart rate throughout the experiment.
-
After the highest dose, continue monitoring until the parameters return to baseline or for a predetermined period.
-
Calculate the change in mean arterial pressure (MAP) and heart rate from baseline for each dose.
-
Plot the change in MAP or heart rate as a function of the logarithm of the this compound dose to generate a dose-response curve and determine the ED50.
-
2. Assessment of Sedative Effects in Rodents
This protocol uses the locomotor activity test to quantify the sedative effects of this compound.
-
Materials:
-
Rodents (e.g., mice).
-
Open field activity chambers equipped with infrared beams.
-
This compound solution for injection (e.g., intraperitoneal).
-
-
Protocol:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer different doses of this compound or vehicle to different groups of animals.
-
Place each animal in an individual activity chamber.
-
Record the locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 30-60 minutes).
-
Calculate the mean locomotor activity for each dose group.
-
Plot the locomotor activity as a function of the this compound dose to generate a dose-response curve and determine the ED50 for sedation (defined as a 50% reduction in locomotor activity).
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for assessing the dose-response relationship of this compound. By systematically applying these in vitro and in vivo methods, researchers can obtain critical data on the binding affinity, functional potency, and physiological effects of this α2-adrenergic agonist. This information is essential for advancing our understanding of its pharmacology and for the development of safe and effective therapeutic applications.
References
- 1. Effects of this compound and clonidine on baroreceptor mediated reflex bradycardia and physiological tremor in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of alpha 2-adrenoceptors in human isolated subcutaneous resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Fipamezole (JP-1730) is a potent alpha2 adrenergic receptor antagonist that reduces levodopa-induced dyskinesia in the MPTP-lesioned primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Comparative study of the effect of this compound and clonidine on blood pressure and pulse rate in normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human response to alpha2-adrenergic agonist stimulation studied in an isolated vascular bed in vivo: Biphasic influence of dose, age, gender, and receptor genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Azepexole as a Tool for GPCR Investigation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azepexole, a selective α2-adrenergic receptor agonist, as a tool for investigating G protein-coupled receptors (GPCRs). This document outlines the mechanism of action of this compound and provides detailed protocols for key experiments to characterize its and other ligands' interactions with α2-adrenergic receptors.
Introduction to this compound
This compound is a chemical compound belonging to the azepine class, recognized for its activity as a selective agonist for the α2-adrenergic receptors.[1] These receptors are a class of G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[2] Upon activation, these receptors mediate various physiological responses, including sedation, analgesia, and blood pressure regulation.[3] Due to its selectivity, this compound serves as an excellent pharmacological tool for studying the α2-adrenergic system, characterizing the function of Gi-coupled receptors, and screening for novel drug candidates targeting this receptor subtype.
Mechanism of Action: α2-Adrenergic Receptor Signaling
As an agonist, this compound binds to and activates α2-adrenergic receptors, which are canonically coupled to the inhibitory G protein, Gi.[2] This activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[3] The activation of the Gi protein by this compound is sensitive to pertussis toxin, which ADP-ribosylates the αi subunit, preventing its interaction with the receptor.[1] Furthermore, activation of α2-adrenoceptors by this compound can lead to the influx of extracellular calcium (Ca2+), likely through voltage-operated calcium channels, contributing to cellular responses like smooth muscle contraction.[1]
Application Note 1: Receptor Binding Assays
This compound can be used as an unlabeled competitor in radioligand binding assays to determine the binding affinity (Ki) of test compounds for α2-adrenergic receptors. These assays measure the displacement of a specific radiolabeled antagonist (e.g., [3H]Rauwolscine or [3H]RX821002) from the receptor by increasing concentrations of a competing ligand.
Table 1: Example Data Table for Competitive Binding Assay
This table is for illustrative purposes. Researchers should populate it with their own experimental data.
| Compound | Receptor Source | Radioligand | Ki (nM) | nH |
| This compound | Recombinant human α2A-AR | [3H]Rauwolscine | Value | Value |
| Compound X | Rat brain cortex membranes | [3H]Rauwolscine | Value | Value |
| Compound Y | Recombinant human α2A-AR | [3H]Rauwolscine | Value | Value |
Ki: Inhibitory constant; nH: Hill slope.
Protocol 1: α2-Adrenergic Receptor Competitive Binding Assay
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing the α2-adrenergic receptor subtype of interest or from tissue known to be rich in these receptors (e.g., rat cerebral cortex).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Reaction Setup: In a 96-well plate, combine the cell membranes (typically 10-50 µg protein per well), a fixed concentration of a suitable α2-adrenergic antagonist radioligand (e.g., [3H]Rauwolscine at a concentration close to its Kd value), and a range of concentrations of the unlabeled competitor (this compound or a test compound).
-
Nonspecific Binding: Determine nonspecific binding in parallel wells containing the radioligand and a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).
-
Incubation: Incubate the plates at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Washing: Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Application Note 2: GPCR Functional Assays
Functional assays are essential to determine the potency (EC50) and efficacy (Emax) of this compound as an agonist. These assays measure a cellular response downstream of receptor activation.
[35S]GTPγS Binding Assay
This assay measures the direct activation of G proteins by an agonist.[4] In the inactive state, the Gα subunit is bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP. By using the non-hydrolyzable GTP analog, [35S]GTPγS, the activated state can be trapped and quantified. This assay is particularly well-suited for Gi/o-coupled receptors.[4]
Table 2: Example Data Table for [35S]GTPγS Binding Assay
This table is for illustrative purposes. Researchers should populate it with their own experimental data.
| Compound | Receptor Source | Basal Binding (CPM) | Emax (% over Basal) | EC50 (nM) |
| This compound | Recombinant human α2A-AR | Value | Value | Value |
| Noradrenaline | Recombinant human α2A-AR | Value | Value | Value |
| Compound X | Rat brain cortex membranes | Value | Value | Value |
Emax: Maximum effect; EC50: Half-maximal effective concentration.
Protocol 2: [35S]GTPγS Binding Assay
Methodology:
-
Membrane Preparation: Use membranes from cells expressing the α2-adrenergic receptor.
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Reaction Setup: In a 96-well plate, add membranes, assay buffer containing a fixed concentration of GDP (e.g., 30 µM) to reduce basal binding, and increasing concentrations of the agonist (this compound).
-
Initiation: Start the reaction by adding [35S]GTPγS (e.g., 0.1-0.5 nM).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Measurement: Terminate the assay by rapid filtration and measure bound radioactivity as described in Protocol 1.
-
Data Analysis: Subtract nonspecific binding (determined in the presence of excess unlabeled GTPγS) from all values. Plot the specific binding of [35S]GTPγS against the log concentration of the agonist. Fit the data using a sigmoidal dose-response model to determine the EC50 and Emax values.[5]
cAMP Accumulation Assay
Since α2-adrenergic receptors couple to Gi, their activation by this compound leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. To measure this inhibition, adenylyl cyclase is first stimulated with an agent like forskolin. The ability of this compound to reduce this stimulated cAMP production is then quantified.
Table 3: Example Data Table for cAMP Inhibition Assay
This table is for illustrative purposes. Researchers should populate it with their own experimental data.
| Compound | Cell Type | Emax (% Inhibition of Forskolin) | IC50 (nM) |
| This compound | CHO-α2A cells | Value | Value |
| Noradrenaline | CHO-α2A cells | Value | Value |
| Compound X | HEK293-α2A cells | Value | Value |
Emax: Maximum effect; IC50: Half-maximal inhibitory concentration.
Protocol 3: cAMP Accumulation Assay (Inhibition)
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the α2-adrenergic receptor in 96-well plates and grow to near confluency.
-
Assay Medium: Use a serum-free medium or HBSS.
-
Pre-incubation: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, for 15-30 minutes to prevent cAMP degradation.
-
Agonist Treatment: Add various concentrations of this compound or test compounds to the wells.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA.
-
Data Analysis: Plot the cAMP levels against the log concentration of the agonist. The data will show an inhibitory curve. Fit the data to a sigmoidal dose-response (variable slope) model to determine the IC50 (concentration causing 50% of the maximal inhibition) and the Emax (maximal percent inhibition of the forskolin-stimulated response).
References
- 1. The mechanism of action of alpha 2-adrenoceptors in human isolated subcutaneous resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Explain what is EC50? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Pramipexole in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Pramipexole for experimental research.
Frequently Asked Questions (FAQs)
Q1: What is Pramipexole and what is its primary mechanism of action?
Pramipexole is a non-ergot dopamine agonist with high specificity and full intrinsic activity at the D2 subfamily of dopamine receptors. It binds with a higher affinity to D3 than to D2 or D4 receptor subtypes.[1] Its primary mechanism of action is the stimulation of dopamine receptors in the striatum.[1]
Q2: Which form of Pramipexole is commonly used in research?
The most common form used in research and clinical settings is Pramipexole dihydrochloride monohydrate. This salt form exhibits significantly enhanced aqueous solubility compared to the free base.[2][3][4]
Q3: What are the general solubility characteristics of Pramipexole dihydrochloride monohydrate?
Pramipexole dihydrochloride monohydrate is classified as a Biopharmaceutics Classification System (BCS) Class 1 drug, indicating high solubility and high permeability.[2] It is freely soluble in water and methanol.[2][5]
Troubleshooting Guide for Pramipexole Solubility
Researchers may encounter solubility challenges depending on the specific experimental conditions, desired concentration, and the formulation being prepared. This guide provides solutions to common problems.
Issue 1: Precipitation of Pramipexole in aqueous buffer.
Possible Cause:
-
pH of the buffer: While Pramipexole dihydrochloride monohydrate is highly soluble in water and across a range of pH values (pH 1 to 7.5), its solubility can be influenced by the pH of the buffer.[2]
-
Buffer composition: Certain buffer components may interact with Pramipexole, leading to precipitation.
-
Concentration exceeds solubility limit: The desired concentration may be too high for the chosen solvent system.
Solutions:
-
Adjusting pH: Ensure the pH of your aqueous buffer is within the optimal range of 1 to 7.5.[2] A slightly acidic pH may be beneficial.
-
Use of Co-solvents: For higher concentrations, consider the use of a small percentage of an organic co-solvent such as ethanol, although be mindful of its potential effects on your experimental system.
-
Sonication: Gentle sonication can help to dissolve the compound.
-
Warming: Gentle warming of the solution can also aid in dissolution.
Issue 2: Difficulty dissolving Pramipexole for in vitro cell culture experiments.
Possible Cause:
-
Direct addition to media: Adding the powdered form of Pramipexole directly to complex cell culture media can lead to poor dissolution and precipitation due to interactions with media components.
-
Solvent toxicity: High concentrations of organic solvents like DMSO or ethanol can be toxic to cells.
Solutions:
-
Prepare a concentrated stock solution: First, dissolve Pramipexole dihydrochloride monohydrate in a suitable solvent to create a concentrated stock solution.
-
Serial dilution: Serially dilute the stock solution in your cell culture medium to achieve the desired final concentration. This ensures that the final concentration of the organic solvent is minimal and non-toxic to the cells.
-
Solvent choice: For cell-based assays, preparing a stock solution in sterile water or PBS is ideal if the desired concentration allows. If an organic solvent is necessary, DMSO is a common choice, but the final concentration should typically be kept below 0.1% to avoid cytotoxicity.
Issue 3: Formulation challenges for in vivo animal studies.
Possible Cause:
-
Route of administration: The required formulation will vary depending on the route of administration (e.g., oral, intraperitoneal, intravenous).
-
Vehicle selection: The chosen vehicle must be non-toxic and appropriate for the animal model.
-
Stability of the formulation: The prepared formulation needs to be stable for the duration of the experiment.
Solutions:
-
Oral administration: For oral gavage, Pramipexole dihydrochloride monohydrate can often be dissolved in sterile water or saline.
-
Intraperitoneal (I.P.) injection: A sterile, isotonic solution is required. Dissolving Pramipexole in sterile saline is a common practice. For some studies, researchers have administered Pramipexole at doses of 0.25, 0.5, and 1 mg/kg via I.P. injection.[6][7]
-
Filtration: After dissolution, filter the solution through a 0.22 µm sterile filter to ensure it is free of particulates before administration.
Quantitative Solubility Data
The following table summarizes the solubility of Pramipexole dihydrochloride monohydrate in various common laboratory solvents.
| Solvent | Solubility | Reference |
| Water | > 20 mg/mL (freely soluble) | [2][3] |
| Methanol | > 20 mg/mL (freely soluble) | [2] |
| 96% Ethanol | ~18 mg/mL (slightly soluble) | [2] |
| PBS (pH 7.2) | ~10 mg/ml | [8] |
| DMSO | ~5 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Pramipexole Stock Solution in Water for In Vitro Studies
-
Materials:
-
Pramipexole dihydrochloride monohydrate (FW: 302.26 g/mol )
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Weigh out 3.02 mg of Pramipexole dihydrochloride monohydrate.
-
Add the weighed Pramipexole to a sterile microcentrifuge tube.
-
Add 1 mL of sterile water to the tube.
-
Vortex the solution until the Pramipexole is completely dissolved. Gentle warming or sonication can be used if needed.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot and store at -20°C for long-term use. For aqueous solutions, it is recommended not to store for more than one day.[8]
-
Protocol 2: Formulation of Pramipexole for Intraperitoneal (I.P.) Injection in Rodents
-
Materials:
-
Pramipexole dihydrochloride monohydrate
-
Sterile 0.9% saline solution
-
Sterile conical tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Determine the required concentration of Pramipexole based on the desired dosage (e.g., 1 mg/kg) and the injection volume (e.g., 10 mL/kg).
-
For a 1 mg/mL solution, weigh out 1 mg of Pramipexole dihydrochloride monohydrate.
-
Add the weighed Pramipexole to a sterile conical tube.
-
Add 1 mL of sterile 0.9% saline solution.
-
Vortex thoroughly until the compound is fully dissolved.
-
Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
The formulation is now ready for administration. It is recommended to prepare this solution fresh on the day of the experiment.
-
Visualizations
Signaling Pathway of Pramipexole
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. DailyMed - PRAMIPEXOLE DIHYDROCHLORIDE tablet [dailymed.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pramipexole reduces inflammation in the experimental animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Potential off-target effects of Azepexole in experimental models.
Technical Support Center: Azepexole Experimental Models
This guide provides troubleshooting advice and frequently asked questions regarding the potential off-target effects of this compound in experimental settings. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary, on-target mechanism of action for this compound?
This compound is known as an alpha-2-adrenoceptor agonist.[1][2] Its therapeutic effects, such as lowering blood pressure, are primarily attributed to its agonist activity at these receptors, which leads to a reduction in sympathetic outflow from the central nervous system.[1][3][4]
Q2: What are the potential off-target interactions for this compound?
While this compound is considered more specific for the alpha-2-adrenoceptor than the classic drug clonidine, its structural characteristics suggest potential interactions with other receptors.[1] Key potential off-targets include:
-
Imidazoline Receptors: Like other alpha-2 agonists such as clonidine and moxonidine, this compound may interact with imidazoline receptors (I1, I2, I3), which are also involved in cardiovascular regulation.[3][4][5] The I1 receptor, in particular, mediates sympatho-inhibitory actions to lower blood pressure.[5]
-
Serotonin (5-HT) Receptors: Structurally related azepine compounds have shown affinity for serotonin receptors. For example, the antiparkinsonian agent Talipexole demonstrates moderate binding activity at 5-HT3 receptors.[6] This suggests that screening this compound against various 5-HT receptor subtypes may be warranted if unexpected neurological or gastrointestinal effects are observed.
-
Dopamine Receptors: Although direct evidence for this compound is limited in the provided results, some non-ergot dopamine agonists like Pramipexole (which shares some structural similarities) have complex receptor binding profiles, with high affinity for D2, D3, and D4 receptor subtypes.[7][8][9] Long-term administration of such agonists can indirectly modify the firing activity of serotonin and norepinephrine neurons.[10]
Q3: How does the selectivity profile of this compound compare to clonidine?
Studies in healthy volunteers suggest that this compound is more specific for the alpha-2-adrenoceptor than clonidine.[1] This is evidenced by differences in their effects on baroreflex sensitivity and sedation. For instance, while both drugs lowered blood pressure, clonidine caused significantly more sedation compared to this compound.[1] This suggests that some of clonidine's effects may be mediated by off-target receptors (like imidazoline receptors) to a greater extent than this compound's.[3]
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Effects Observed
Question: My in-vivo model shows a reduction in blood pressure as expected, but the magnitude is different than anticipated, or I'm seeing unusual effects on heart rate or baroreflex sensitivity. Why is this happening?
Possible Causes & Troubleshooting Steps:
-
Imidazoline Receptor Interaction: The observed effect may be a composite of both alpha-2 adrenoceptor and I1 imidazoline receptor agonism. Both pathways can lead to a sympatho-inhibitory effect and lower blood pressure.[4][5]
-
Recommendation: Perform a competitive radioligand binding assay to determine the affinity (Ki) of this compound for I1 imidazoline receptors. Compare the functional response in a cell line expressing only the I1 receptor.
-
-
Altered Baroreflex Sensitivity: this compound has been shown to reduce baroreflex sensitivity during the strain phase of the Valsalva manoeuvre in humans, an effect opposite to that of clonidine under the same conditions.[1]
-
Recommendation: Carefully select and standardize the method for assessing baroreflex sensitivity. Be aware that the drug's effect can be context-dependent.
-
-
Direct Cardiac Effects: Although less likely, high concentrations could lead to unforeseen interactions with cardiac ion channels or other receptors. Some dopamine agonists have been associated with an increased risk of heart failure.[11][12][13][14][15]
-
Recommendation: If using high concentrations, consider an in-vitro screen of this compound against a panel of cardiac receptors and ion channels. In vivo, perform detailed cardiovascular monitoring, including electrocardiography (ECG).
-
Issue 2: Atypical Sedative or Other CNS Effects
Question: I am observing a level of sedation (or other behavioral changes) that is inconsistent with the documented profile of this compound. What could be the cause?
Possible Causes & Troubleshooting Steps:
-
Dopamine or Serotonin Receptor Interaction: Unanticipated CNS effects could stem from off-target binding to dopamine or serotonin receptors.[6][10] Chronic administration of D2/D3 agonists has been shown to enhance both dopamine and serotonin neurotransmission in the forebrain.[16]
-
Recommendation: Screen this compound against a standard panel of CNS receptors, including dopamine (D1, D2, D3) and serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT3) subtypes.[17]
-
-
Model/Species-Specific Sensitivity: The sedative effects of alpha-2 agonists can vary significantly between species and even strains.[18]
-
Recommendation: Conduct a dose-response study for sedation and compare it to a reference compound like clonidine or dexmedetomidine in the specific animal model being used.
-
Data Presentation
Table 1: Human Pharmacodynamic Effects of a Single Oral Dose of this compound vs. Clonidine [1]
| Parameter | Condition | Placebo | This compound (10 mg) | Clonidine (300 µg) |
| Systolic Blood Pressure (mm Hg) | Pre-Treatment | 120.5 ± 2.5 | 115.8 ± 2.6 | Not Reported |
| Post-Treatment | Not Reported | 105.0 ± 3.3 | 104.7 ± 2.8 | |
| Diastolic Blood Pressure (mm Hg) | Pre-Treatment | 52.5 ± 2.6 | 53.7 ± 1.6 | Not Reported |
| Post-Treatment | Not Reported | 47.2 ± 1.4 | 49.0 ± 1.5 | |
| Sedation | Comparison to Placebo | - | P < 0.05 | P < 0.05 |
| Comparison to Pre-Treatment | No Change | No Significant Change | Significant Increase |
Table 2: Binding Affinities of Structurally Related Azepine Compounds at Potential Off-Target Receptors
| Compound | Receptor | Tissue/System | Ki (µM) | Reference |
| Talipexole | 5-HT3 | Rat Cortical Membranes | 0.35 | [6] |
| Talipexole | 5-HT3 | Rat Intestinal Membranes | 0.22 | [6] |
| Pramipexole | Dopamine D2 (human) | Cloned Receptors | 0.0039 | [19] |
| Pramipexole | Dopamine D3 (human) | Cloned Receptors | 0.0005 | [19] |
| Note: This table is for informational purposes to guide potential off-target screening for this compound, as these are related but distinct molecules. |
Experimental Protocols
Protocol 1: General Radioligand Competitive Binding Assay
This protocol provides a general framework for determining the binding affinity of this compound for a potential off-target receptor.
-
Membrane Preparation:
-
Homogenize tissue or cultured cells known to express the target receptor in an appropriate ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Assay Setup:
-
In a multiwell plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand for the target receptor (typically at or below its Kd), and varying concentrations of unlabeled this compound (the competitor).[20]
-
Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand for the target receptor).
-
-
Incubation:
-
Incubate the plates at a specific temperature for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.[21] This traps the membranes with bound radioligand on the filter.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plates and add a scintillation cocktail to each well.[21]
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: this compound's primary and potential off-target signaling pathways.
Caption: Workflow for investigating unexpected results with this compound.
Caption: Logic diagram for troubleshooting cardiovascular off-target effects.
References
- 1. Effects of this compound and clonidine on baroreceptor mediated reflex bradycardia and physiological tremor in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Drugs acting on imidazoline receptors: a review of their pharmacology, their use in blood pressure control and their potential interest in cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Imidazoline receptors, novel agents and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT3 receptor blocking properties of the antiparkinsonian agent, talipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pramipexole binding and activation of cloned and expressed dopamine D2, D3 and D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sustained administration of pramipexole modifies the spontaneous firing of dopamine, norepinephrine, and serotonin neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-Ergot Dopamine Agonists and the Risk of Heart Failure and Other Adverse Cardiovascular Reactions in Parkinson’s Disease [mdpi.com]
- 12. Pramipexole‐Induced Reversible Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-degree atrioventricular heart block induced by pramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pramipexole and Heart Failure [medsafe.govt.nz]
- 15. Mirapex Under Safety Review for Possible Increased Risk of Heart Failure | Parkinson's Disease [michaeljfox.org]
- 16. Long-term administration of the dopamine D3/2 receptor agonist pramipexole increases dopamine and serotonin neurotransmission in the male rat forebrain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of serotonin receptors in the action of atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
How to mitigate pertussis toxin inhibition of Azepexole response.
Technical Support Center: Pertussis Toxin and Azepexole Response
Welcome to the technical support center for researchers investigating G-protein coupled receptor (GPCR) signaling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using pertussis toxin (PTX) in studies involving this compound, a selective α2-adrenergic receptor agonist.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound-induced cellular response completely blocked after pertussis toxin treatment?
A: Your observation is expected and points to the specific mechanism of action of both this compound and pertussis toxin. This compound activates the α2-adrenergic receptor, which is a G-protein coupled receptor (GPCR) that signals through the inhibitory G-protein (Gi/o) family.[1][2] Pertussis toxin, an exotoxin produced by Bordetella pertussis, specifically targets and inactivates these Gi/o proteins.[3]
The toxin's A-subunit (S1) enters the cell and acts as an enzyme, catalyzing a process called ADP-ribosylation on a specific cysteine residue of the Gαi/o subunit.[4][5] This modification prevents the G-protein from interacting with the activated α2-adrenergic receptor.[4][6] As a result, the G-protein remains locked in its inactive, GDP-bound state and cannot perform its downstream functions, such as inhibiting adenylyl cyclase or modulating ion channels.[3][7] This uncoupling of the receptor from its G-protein effectively blocks the entire signaling cascade initiated by this compound.[1][8]
Caption: Signaling pathway of this compound and its inhibition by pertussis toxin.
Q2: How can I confirm that pertussis toxin is the cause of the observed inhibition?
A: To confirm that PTX is specifically blocking the this compound response through Gi/o inhibition, you should run a set of control experiments. The key is to test a signaling pathway that is independent of PTX-sensitive G-proteins in the same cells.
Recommended Controls:
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PTX-Insensitive GPCR: Stimulate a GPCR known to couple to a different G-protein family, such as a Gq-coupled receptor (e.g., activating the M1 muscarinic receptor with carbachol to measure inositol phosphate generation) or a Gs-coupled receptor (e.g., activating a β-adrenergic receptor with isoproterenol to measure cAMP production).
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Direct Effector Activation: Bypass the GPCR and G-protein altogether by directly stimulating a downstream effector. For example, use forskolin to directly activate adenylyl cyclase and measure cAMP production.
Expected Outcomes: The following table summarizes the expected results if PTX is acting specifically on the Gi/o pathway.
| Treatment Group | This compound Response (e.g., ↓cAMP) | Gs Agonist Response (e.g., ↑cAMP) | Forskolin Response (↑cAMP) |
| Vehicle Control (No PTX) | Present | Present | Present |
| Pertussis Toxin (PTX) Treated | Absent/Inhibited | Potentiated | Present |
| The response to a Gs-coupled agonist is often potentiated because the tonic inhibitory input from Gi/o proteins is removed by PTX.[4] |
Q3: What are the typical concentrations and incubation times for effective pertussis toxin treatment?
A: The optimal concentration and incubation time for PTX can vary significantly depending on the cell type and the specific experimental endpoint. However, a general range can be established from published literature. The onset of PTX action is slow, typically requiring at least 1-2 hours for the toxin to enter the cell and exert its enzymatic activity.[4] For complete inhibition, longer incubation times are common.
| Parameter | Typical Range | Notes |
| Concentration | 50 - 200 ng/mL | Higher concentrations may be needed for some cell types, but can also increase the risk of non-specific, G-protein-independent effects.[4] |
| Incubation Time | 2 - 24 hours | Overnight (16-24 hours) incubation is frequently used to ensure complete ADP-ribosylation of the available Gi/o protein pool.[9] |
It is always recommended to perform a dose-response and time-course experiment in your specific system to determine the optimal conditions.
Q4: Is the inhibitory effect of pertussis toxin reversible?
A: No, the enzymatic action of pertussis toxin is considered irreversible. The ADP-ribose group is covalently attached to the Gαi/o subunit, permanently inactivating it.[4] Cellular recovery from PTX treatment is not achieved by reversing this modification. Instead, the cell must synthesize new Gαi/o proteins to replace the inactivated ones.[4] This protein turnover process can take hours to days, depending on the cell type's protein synthesis rates. For most acute experimental timelines, the inhibition should be considered permanent.
Troubleshooting Guides: Mitigating PTX Inhibition
Guide 1: Restoring this compound Signaling with PTX-Insensitive Gαi Subunits
Issue: You need to study the this compound signaling pathway in cells where other background Gi/o-mediated pathways have been silenced by PTX.
Solution: The most effective way to overcome PTX inhibition while still studying the this compound pathway is to express a mutant version of a Gαi/o subunit that is resistant to PTX-catalyzed ADP-ribosylation. PTX targets a cysteine residue located four amino acids from the C-terminus of the Gα subunit. Mutating this cysteine to another amino acid, such as glycine (e.g., C351G in Gαi1), prevents PTX from modifying the protein, rendering it PTX-insensitive.[10] This "rescue" mutant can then functionally couple to the this compound-activated α2-adrenergic receptor and restore the downstream signal.[10][11]
Caption: Experimental workflow for rescuing this compound response with a PTX-resistant Gαi mutant.
This protocol provides a general framework. Specific details must be optimized for your cell line and assay.
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Cell Culture: Plate cells (e.g., HEK293) stably or transiently expressing the human α2-adrenergic receptor in a suitable format (e.g., 6-well plates).
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Transfection: Transfect the cells with a plasmid encoding a PTX-resistant Gαi subunit (e.g., pcDNA3.1-Gαi1-C351G) using a standard transfection reagent (e.g., Lipofectamine). Include a control transfection with an empty vector.
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Expression: Allow 24-48 hours for the expression of the mutant G-protein.
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PTX Treatment: Treat the cells with an optimized concentration of PTX (e.g., 100 ng/mL) for 16-24 hours. A parallel set of cells should be treated with vehicle.
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Assay Preparation: Wash the cells and prepare them for your functional assay (e.g., cAMP accumulation assay, whole-cell patch-clamp).
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Stimulation: Stimulate the cells with a range of this compound concentrations. To measure inhibition of cAMP, you will first stimulate with forskolin (e.g., 10 µM) to raise basal cAMP levels, followed by co-stimulation with this compound.
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Measurement: Quantify the downstream response. For a cAMP assay, lyse the cells and measure cAMP levels using a suitable kit (e.g., HTRF, ELISA).
| Cell Condition | Forskolin Alone | Forskolin + this compound | Result |
| WT Cells (No PTX) | High cAMP | Low cAMP | This compound inhibits adenylyl cyclase via endogenous Gi/o. |
| WT Cells + PTX | High cAMP | High cAMP | This compound response is blocked by PTX. |
| PTX-Resistant Gαi Cells + PTX | High cAMP | Low cAMP | Response is rescued. this compound signals through the expressed mutant Gαi, inhibiting adenylyl cyclase. |
Guide 2: Using Biochemical Assays to Directly Measure Receptor-G Protein Coupling
Issue: You cannot measure a downstream functional response, but you want to determine if this compound can still promote the interaction between the α2-adrenergic receptor and the Gi protein in a membrane environment, even in the presence of PTX.
Solution: Use a biochemical assay that directly measures the agonist-dependent activation of the G-protein. The [³⁵S]GTPγS binding assay is a classic method for this purpose. It measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation. Since PTX uncouples the receptor from the G-protein, it prevents this agonist-stimulated binding.[10]
-
Membrane Preparation: Prepare crude plasma membranes from cells expressing the α2-adrenergic receptor.
-
Reaction Mix: In a microplate, combine cell membranes (10-20 µg protein), [³⁵S]GTPγS (e.g., 0.1 nM), GDP (e.g., 10 µM), and assay buffer.
-
PTX Pre-treatment (for control): In wells designed to test PTX's effect, pre-incubate the membranes with activated PTX and NAD⁺.
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Agonist Stimulation: Add varying concentrations of this compound to stimulate the receptor. Non-specific binding is determined in the presence of excess unlabeled GTPγS.
-
Incubation: Incubate the reaction at 30°C for 60 minutes to allow for nucleotide exchange.
-
Termination & Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Caption: Principle of the [35S]GTPγS binding assay to measure G-protein activation.
Safety and Decontamination
Handling: Pertussis toxin is a potent biological toxin. All work with PTX, especially in its powdered form, should be conducted under Biosafety Level 2 (BSL-2) conditions.[12] This includes working within a certified biosafety cabinet or chemical fume hood and wearing appropriate personal protective equipment (PPE), including a lab coat, gloves, and eye protection.[12][13]
Inactivation and Waste Disposal: All materials and surfaces that come into contact with PTX must be properly decontaminated before disposal.
-
Chemical Decontamination: Exposure to a 10% bleach solution (0.5% sodium hypochlorite) for a minimum of 30 minutes is effective for inactivating PTX on surfaces and in liquid waste.[13][14][15]
-
Autoclaving: Standard autoclaving (121°C, 15 psi, for at least 60 minutes) will also inactivate PTX in solid and liquid waste.[12][14]
-
Ineffective Agents: Note that ethanol and Cavicide are not effective disinfectants for inactivating pertussis toxin.[12][14]
Always consult your institution's Environmental Health & Safety (EH&S) office for specific guidelines on toxin handling and disposal.
References
- 1. The mechanism of action of alpha 2-adrenoceptors in human isolated subcutaneous resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Pertussis toxin - Wikipedia [en.wikipedia.org]
- 4. Gi/o Protein-Dependent and -Independent Actions of Pertussis Toxin (PTX) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signalling functions and biochemical properties of pertussis toxin-resistant G-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Drugs & Toxins Affecting GPCR Signaling Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. Effect of pertussis toxin on alpha 2-adrenoceptors: decreased formation of the high-affinity state for agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pertussis toxin abolishes the inhibition of Ca2+ currents and of noradrenaline release via alpha 2-adrenoceptors in chick sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Multiple pertussis toxin-sensitive G-proteins can couple receptors to GIRK channels in rat sympathetic neurons when expressed heterologously, but only native G(i)-proteins do so in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sc.edu [sc.edu]
- 13. safety.duke.edu [safety.duke.edu]
- 14. research.wayne.edu [research.wayne.edu]
- 15. research.musc.edu [research.musc.edu]
Improving the stability of Azepexole in physiological saline solution.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azepexole in physiological saline solution. The information aims to address common stability issues encountered during experimental procedures.
Disclaimer: Specific stability data for this compound in physiological saline is limited. The following guidance is based on established principles of drug stability and data from structurally similar α-2 adrenergic agonists, such as clonidine and guanfacine. It is crucial to perform compound-specific stability studies for your particular experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in physiological saline?
A1: Several factors can influence the stability of this compound in an aqueous solution like physiological saline. These include:
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pH: this compound, like other α-2 adrenergic agonists, may be susceptible to acid-base hydrolysis. Deviations from an optimal pH range can accelerate degradation.
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Temperature: Higher temperatures typically increase the rate of chemical degradation.
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Light: Exposure to ultraviolet (UV) or ambient light can induce photolytic degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.
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Contaminants: Trace metals or microbial contamination in the saline solution or from labware can catalyze degradation reactions.
Q2: I am observing a decrease in the concentration of my this compound solution over time. What could be the cause?
A2: A decrease in this compound concentration suggests degradation. Based on data from similar compounds, the most likely causes are hydrolysis or oxidation. Consider the following:
-
pH of the solution: Has the pH of your physiological saline shifted?
-
Storage conditions: Is the solution protected from light and stored at an appropriate temperature?
-
Oxygen exposure: Was the saline degassed, or was the solution prepared and stored under an inert atmosphere?
Q3: Are there any visible signs of this compound degradation in physiological saline?
A3: While a change in the solution's color or the formation of precipitate can be clear indicators of degradation or insolubility, degradation of this compound may not always be visually apparent. The most reliable method to assess stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the parent compound and detect the emergence of degradation products.
Troubleshooting Guide
This guide provides potential solutions to common stability problems encountered with this compound in physiological saline.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of this compound concentration | pH instability (hydrolysis) | Buffer the physiological saline to maintain a stable pH. The optimal pH for this compound should be determined experimentally, but a starting point in the neutral range (pH 6-7.5) is advisable. |
| Oxidation | Prepare solutions using degassed physiological saline. Purge the headspace of the storage container with an inert gas like nitrogen or argon. Consider adding an antioxidant (e.g., ascorbic acid, sodium metabisulfite) after confirming its compatibility with this compound and your experimental model. | |
| Inconsistent results between experiments | Photodegradation | Prepare and store the this compound solution in amber or light-protecting containers. Minimize exposure to ambient light during experimental procedures. |
| Temperature fluctuations | Store stock and working solutions at a consistent, controlled temperature. Refrigeration (2-8°C) is generally recommended for short-term storage. For long-term storage, consider freezing (-20°C or lower), but verify the freeze-thaw stability of this compound. | |
| Precipitate formation in the solution | Low aqueous solubility | While this compound is generally soluble in aqueous solutions, precipitation can occur at higher concentrations or due to temperature changes. Ensure the concentration is within the known solubility limits. Gentle warming and sonication may help in redissolving the compound, but be mindful of potential temperature-induced degradation. |
| Interaction with container | Use high-quality, inert containers (e.g., borosilicate glass, polypropylene) to minimize adsorption or leaching of contaminants. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify the potential degradation pathways of this compound under stress conditions.
Objective: To determine the susceptibility of this compound to hydrolysis (acidic and alkaline), oxidation, and photolysis.
Materials:
-
This compound reference standard
-
Physiological saline (0.9% NaCl)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in physiological saline at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Store at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with NaOH before HPLC analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Store at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Analysis: At each time point, analyze the samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.
Protocol 2: Stability of this compound in Physiological Saline at Different Temperatures
Objective: To evaluate the stability of this compound in physiological saline under different storage conditions.
Materials:
-
This compound reference standard
-
Physiological saline (0.9% NaCl)
-
HPLC system
-
Refrigerator (2-8°C)
-
Incubator or water bath (e.g., 25°C, 40°C)
Methodology:
-
Prepare a solution of this compound in physiological saline at the desired concentration.
-
Dispense aliquots of the solution into multiple vials for each storage condition.
-
Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a vial from each temperature condition.
-
Analyze the samples by HPLC to determine the concentration of this compound.
-
Calculate the percentage of the initial concentration remaining at each time point for each temperature.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Conditions
This table illustrates potential outcomes from a forced degradation study, based on data for similar compounds.
| Stress Condition | Duration (hours) | Temperature | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl | 24 | 60°C | 85 | 2 |
| 0.1 M NaOH | 8 | 60°C | 70 | 3 |
| 3% H₂O₂ | 24 | Room Temp | 90 | 1 |
| Photolysis (UV) | 48 | Room Temp | 95 | 1 |
| Thermal | 48 | 60°C | 98 | 0 |
Table 2: Hypothetical Stability of this compound in Physiological Saline at Various Temperatures
This table presents a hypothetical stability profile based on data for clonidine.[1]
| Storage Temperature | Time (days) | This compound Remaining (%) |
| 4°C | 1 | >99 |
| 7 | >98 | |
| 14 | >95 | |
| 25°C | 1 | >98 |
| 3 | 95 | |
| 7 | 88 | |
| 40°C | 1 | 92 |
| 3 | 80 |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting flowchart for this compound instability.
Caption: this compound's proposed signaling pathway via α2-adrenergic receptor.
References
Validation & Comparative
Comparative Efficacy of Azepexole and Other Alpha-2 Adrenergic Agonists: A Guide for Researchers
Azepexole, a potent and selective alpha-2 adrenergic agonist, has demonstrated significant efficacy in preclinical and clinical studies. This guide provides a comprehensive comparison of this compound's performance against other well-known alpha-2 agonists, including Clonidine, Dexmedetomidine, and Xylazine. The following sections detail their binding affinities, functional potencies, and in vivo hemodynamic effects, supported by experimental data and methodologies to aid researchers and drug development professionals in their evaluations.
In Vitro Efficacy: Binding Affinity and Functional Potency
The efficacy of alpha-2 adrenergic agonists is determined by their affinity for the alpha-2 adrenoceptors (α2A, α2B, and α2C subtypes) and their functional potency in eliciting a cellular response, typically a decrease in cyclic adenosine monophosphate (cAMP) levels.
Alpha-2 Adrenergic Receptor Binding Affinities (Ki in nM)
The binding affinity of a drug for its receptor is a critical measure of its potency. The inhibition constant (Ki) represents the concentration of a drug that will bind to half of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity. The pKi values for this compound were converted to Ki values for direct comparison.
| Compound | α2A (Ki, nM) | α2B (Ki, nM) | α2C (Ki, nM) | α2/α1 Selectivity |
| This compound (BHT-933) | 0.50 | 2.51 | 3.16 | Selective for α2 |
| Clonidine | 3.5[1] | 13.4[1] | 6.7[1] | 200:1[1] |
| Dexmedetomidine | 1.3[1] | 11.3[1] | 3.1[1] | 1620:1[1] |
| Xylazine | 1570 | 1360 | 1200 | 160:1 |
Note: Ki values for this compound were calculated from pKi values of 8.3 (α2A), 7.6 (α2B), and 7.5 (α2C)[2]. The α2/α1 selectivity for this compound is noted as being selective for α2, though a specific numerical ratio was not found in the reviewed literature.
Functional Potency: Inhibition of Cellular Response
Functional assays measure the biological effect of an agonist. For Gi-coupled receptors like the alpha-2 adrenoceptors, this is often measured by the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) indicates the concentration of an agonist that produces 50% of the maximal response.
| Compound | Assay Type | Cell Type/Tissue | EC50/IC50 (nM) |
| This compound (BHT-933) | Inhibition of peristaltic contractions | Not Specified | 78.72 (IC50)[2] |
| Clonidine | [35S]GTPγS binding | CHO cells (human α2A) | 28 (EC50)[3] |
| Clonidine | [35S]GTPγS binding | CHO-K1 cells (human α2A) | 30 (EC50)[3] |
| Clonidine | [35S]GTPγS binding | CHO-K1 cells (human α2) | 35.3 (EC50)[3] |
| Xylazine | Adrenoceptor agonist assay | Not Specified | 68.2 (IC50) |
Note: Directly comparable functional assay data (e.g., cAMP inhibition) for all compounds under identical experimental conditions was not available in the reviewed literature. The presented data is from various assays and cell types, which should be considered when interpreting the results.
In Vivo Efficacy: Hemodynamic Effects
The in vivo effects of alpha-2 agonists are a critical aspect of their overall efficacy and clinical utility. These effects are often assessed by measuring changes in hemodynamic parameters such as blood pressure and heart rate.
This compound (BHT-933): In human volunteers, a 5 mg dose of this compound significantly lowered both systolic and diastolic blood pressure, with the maximal effect observed 3-4 hours after administration. Notably, heart rate was not affected, and plasma noradrenaline concentration was significantly reduced[4]. In anesthetized dogs, this compound did not alter mean arterial blood pressure but did cause a progressive decrease in heart rate and cardiac output[5].
Clonidine: In human studies, clonidine has been shown to lower blood pressure by reducing both vascular resistance and cardiac output[6].
Dexmedetomidine: In human volunteers, intravenous doses of dexmedetomidine caused dose-dependent decreases in both systolic and diastolic blood pressure and a reduction in heart rate. A significant decrease in plasma norepinephrine concentration was also observed[7]. In dogs, dexmedetomidine is known to cause a decrease in cardiac output and bradyarrhythmias[8].
Comparative Hemodynamic Effects in Dogs: Direct comparative studies providing a head-to-head analysis of the hemodynamic effects of this compound against other alpha-2 agonists in the same animal model under identical conditions are limited. However, individual studies indicate that while all these agents produce a sympatholytic effect leading to reduced blood pressure, the specific effects on heart rate and cardiac output can vary.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Alpha-2 adrenergic receptor signaling pathway.
References
- 1. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anesthetic and hemodynamic effects of the stereoisomers of medetomidine, an alpha 2-adrenergic agonist, in halothane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The effects of the stereoisomers of the alpha 2-adrenergic agonist medetomidine on systemic and coronary hemodynamics in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic studies with a specific alpha 2-adrenoceptor agonist (BHT-933) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crosstalk between β2- and α2-Adrenergic Receptors in the Regulation of B16F10 Melanoma Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of dexmedetomidine, a selective alpha 2-adrenoceptor agonist, on hemodynamic control mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Azepexole's Effects on the Contractile Apparatus
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Azepexole and its Alternatives in Modulating Smooth Muscle Contractility
This guide provides a detailed comparison of this compound's effects on the contractile apparatus with those of other alpha-2 adrenergic agonists, namely Clonidine and Guanfacine. The information is intended for researchers and professionals in the fields of pharmacology and drug development to facilitate an objective evaluation of these compounds in experimental settings. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Mechanism of Action: Alpha-2 Adrenergic Agonists
This compound, Clonidine, and Guanfacine are all selective agonists for alpha-2 adrenergic receptors. These receptors are key players in regulating the sympathetic nervous system. In the context of the contractile apparatus, particularly in smooth muscle, their activation leads to an inhibitory effect on contraction. This is primarily achieved through the stimulation of presynaptic alpha-2 adrenoceptors on noradrenergic nerve terminals. This stimulation inhibits the release of norepinephrine, a potent vasoconstrictor and smooth muscle contractor. Consequently, the reduced availability of norepinephrine at the neuromuscular junction leads to smooth muscle relaxation or the inhibition of contraction.[1]
Furthermore, studies suggest that some alpha-2 adrenergic agonists, including this compound, may also exert their effects by increasing the sensitivity of the contractile apparatus to calcium ions.[2][3][4] This dual mechanism of action—presynaptic inhibition of neurotransmitter release and potential postsynaptic sensitization to calcium—makes these compounds valuable tools for studying and modulating smooth muscle physiology.
Quantitative Comparison of Alpha-2 Adrenergic Agonists
| Compound | Target | Assay | Potency (EC50) | Reference |
| Clonidine | Aα nerve fibers | Tonic inhibition of compound action potentials | 2.0 +/- 0.8 mM | [5] |
| C nerve fibers | Tonic inhibition of compound action potentials | 0.45 +/- 0.01 mM | [5] | |
| Guanfacine | Aα nerve fibers | Tonic inhibition of compound action potentials | 1.2 +/- 0.2 mM | [5] |
| C nerve fibers | Tonic inhibition of compound action potentials | 0.17 +/- 0.06 mM | [5] | |
| This compound | - | - | Data not available | - |
Note: Lower EC50 values indicate higher potency. The data suggests that Guanfacine is more potent than Clonidine in inhibiting nerve fiber action potentials. The lack of directly comparable EC50 or IC50 values for this compound in smooth muscle contraction assays highlights a gap in the current publicly available research literature.
Experimental Protocols
Isolated Organ Bath for Smooth Muscle Contractility Studies
The isolated organ bath is a classical and robust method for studying the effects of pharmacological agents on the contractility of smooth muscle tissues.[6][7][8][9]
Objective: To determine the dose-response relationship of this compound and its alternatives on the contraction of isolated smooth muscle tissue (e.g., rat vas deferens, aortic strips, or guinea pig ileum).
Materials:
-
Isolated tissue (e.g., rat vas deferens)
-
Organ bath system with tissue holders, force-displacement transducer, and data acquisition system
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2
-
Agonist to induce contraction (e.g., norepinephrine, phenylephrine, or high potassium solution)
-
Test compounds: this compound, Clonidine, Guanfacine at various concentrations
-
Antagonists (for mechanism of action studies, e.g., yohimbine for alpha-2 receptors)
Procedure:
-
Tissue Preparation: Euthanize the animal according to approved ethical protocols. Carefully dissect the desired smooth muscle tissue and place it in cold, aerated PSS.
-
Mounting: Mount the tissue in the organ bath chamber containing fresh, pre-warmed, and aerated PSS. One end of the tissue is attached to a fixed hook, and the other to a force-displacement transducer.
-
Equilibration: Allow the tissue to equilibrate for a period of 60-90 minutes under a determined optimal resting tension. During this time, periodically wash the tissue with fresh PSS.
-
Viability Test: Induce a maximal contraction with a high concentration of an agonist (e.g., KCl) to ensure tissue viability. Wash the tissue and allow it to return to baseline.
-
Dose-Response Curve Generation:
-
Induce a submaximal, stable contraction with an appropriate agonist.
-
Cumulatively add increasing concentrations of the test compound (this compound, Clonidine, or Guanfacine) to the organ bath.
-
Record the resulting relaxation or inhibition of contraction until a maximal effect is observed or the highest concentration is reached.
-
-
Data Analysis: Plot the percentage of inhibition of the induced contraction against the logarithm of the test compound concentration to generate a dose-response curve. From this curve, calculate the EC50 or IC50 value.
Signaling Pathways and Experimental Workflow
Alpha-2 Adrenergic Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of alpha-2 adrenergic receptors, leading to the inhibition of smooth muscle contraction.
Caption: Alpha-2 adrenergic agonist signaling pathway.
Experimental Workflow for Isolated Organ Bath Assay
The following diagram outlines the logical steps involved in conducting an isolated organ bath experiment to assess the effects of a compound on smooth muscle contractility.
References
- 1. The effect of clonidine on human isolated smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of signal transduction during alpha 2-adrenergic receptor-mediated contraction of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. [PDF] Mechanisms of signal transduction during alpha 2-adrenergic receptor-mediated contraction of vascular smooth muscle. | Semantic Scholar [semanticscholar.org]
- 5. The alpha 2-adrenergic agonists clonidine and guanfacine produce tonic and phasic block of conduction in rat sciatic nerve fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organ bath - Wikipedia [en.wikipedia.org]
- 7. reprocell.com [reprocell.com]
- 8. Isolated organ/tissue test – organ bath [panlab.com]
- 9. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
Azepexole vs. Noradrenaline in Subcutaneous Artery Contraction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the vasoconstrictive effects of azepexole and noradrenaline on subcutaneous arteries. The information is compiled from published experimental data to assist in research and drug development.
Executive Summary
Noradrenaline, an endogenous catecholamine, and this compound, a selective α2-adrenoceptor agonist, both induce contraction in human subcutaneous resistance arteries. However, their underlying mechanisms and dependencies on calcium influx differ significantly. Noradrenaline elicits a more complex response by activating both α1- and α2-adrenoceptors, leading to calcium release from intracellular stores and influx from the extracellular space. In contrast, this compound's contractile action is predominantly reliant on the influx of extracellular calcium through voltage-operated calcium channels, a process mediated by a pertussis toxin-sensitive G-protein. While both agents increase the sensitivity of the contractile apparatus to calcium, the near-complete inhibition of this compound's effect in the absence of extracellular calcium highlights its distinct signaling pathway compared to the more robust, dual-mechanism action of noradrenaline.
Quantitative Data Comparison
Direct comparative quantitative data on the potency (EC50) and maximal contraction (Emax) of this compound and noradrenaline in human subcutaneous arteries from a single study is limited in the available literature. The following table summarizes available data, drawing from studies on human subcutaneous and other arteries to provide context.
| Parameter | This compound | Noradrenaline | Artery Type | Reference |
| pD2 (-log EC50) | Not Available | 5.90 (via α1-receptors) | Human Subcutaneous | [1] |
| 6.11 (via α2-receptors) | Human Subcutaneous | [1] | ||
| EC50 | Not Available | 0.48 µM | Human Internal Mammary | [2] |
| Mechanism of Action | Selective α2-adrenoceptor agonist.[3] | Agonist at α1- and α2-adrenoceptors.[1] | - | |
| Dependence on Extracellular Ca2+ | Markedly inhibited in Ca2+-free conditions.[3] | Transient and reduced in Ca2+-free conditions.[3] | Human Subcutaneous | [3] |
| Intracellular Ca2+ Release | Minor role.[3] | Significant role.[3] | Human Subcutaneous | [3] |
| G-Protein Sensitivity | Inhibited by pertussis toxin (likely Gi).[3] | Not significantly affected by pertussis toxin.[3] | Human Subcutaneous | [3] |
Signaling Pathways
The signaling pathways for this compound and noradrenaline in inducing vasoconstriction in subcutaneous arteries exhibit key differences, particularly in their calcium mobilization strategies.
This compound Signaling Pathway
Caption: this compound-induced vasoconstriction pathway.
Noradrenaline Signaling Pathway
Caption: Noradrenaline-induced vasoconstriction pathway.
Experimental Protocols
The following is a generalized protocol for studying the contractile responses of isolated human subcutaneous arteries, based on the methodology described by Dunn et al. (1995).[3]
Tissue Preparation
-
Biopsy Collection: Obtain subcutaneous fat biopsies from consenting patients.
-
Artery Dissection: Immediately place biopsies in cold physiological salt solution (PSS). Under a dissecting microscope, carefully dissect resistance arteries (typically 150-350 µm in internal diameter).
-
Artery Mounting: Mount segments of the isolated arteries on an isometric myograph.
Measurement of Contractile Force
-
Equilibration: Allow the mounted arteries to equilibrate in PSS at 37°C, bubbled with 95% O2 and 5% CO2.
-
Normalization: Normalize the arteries to a predetermined internal circumference.
-
Drug Administration: Add cumulative concentrations of this compound or noradrenaline to the organ bath.
-
Data Recording: Record the isometric tension generated by the arterial segments in response to each drug concentration.
Investigation of Calcium Dependence
-
Calcium-Free PSS: To assess the role of extracellular calcium, replace the PSS with a calcium-free PSS containing a calcium chelator (e.g., BAPTA).
-
Agonist Challenge: In the calcium-free medium, challenge the arteries with this compound or noradrenaline and record the contractile response.
-
Intracellular Store Depletion: To investigate the contribution of intracellular calcium stores, pre-treat arteries with an agent that interferes with calcium release from these stores (e.g., ryanodine) before agonist stimulation.
Experimental Workflow Diagram
Caption: Workflow for studying arterial contraction.
References
- 1. Responses to noradrenaline in human subcutaneous resistance arteries are mediated by both alpha 1- and alpha 2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of action of alpha 2-adrenoceptors in human isolated subcutaneous resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha 1 adrenoceptor subtype mediates noradrenaline induced contraction of the human internal mammary artery: radioligand and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Azepexole's Mechanism of Action Across Diverse Tissue Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Azepexole, an α2-adrenergic agonist, across various tissue types. Due to the limited direct experimental data on this compound, this guide leverages findings from studies on the well-characterized α2-adrenergic agonist, Clonidine, as a proxy to elucidate the anticipated tissue-specific effects of this compound. The primary mechanism of α2-adrenergic agonists involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] However, the specific downstream effects and potential for signaling pathway cross-talk can vary depending on the tissue-specific expression of α2-adrenergic receptor subtypes (α2A, α2B, and α2C).[3][4]
Comparative Analysis of this compound's Mechanism in Key Tissues
The functional consequences of this compound administration are dictated by the distribution of α2-adrenergic receptor subtypes and their coupling to intracellular signaling cascades within different tissues. This section compares the expected mechanistic actions of this compound in the central nervous system, cardiovascular system, and adipose tissue.
Table 1: Predicted Tissue-Specific Effects and Signaling of this compound
| Tissue Type | Predominant α2-Adrenergic Receptor Subtype(s) | Primary Signaling Pathway | Expected Physiological Effects of this compound | Alternative/Cross-Talk Pathways |
| Central Nervous System (CNS) | α2A, α2C[3][4] | Inhibition of Adenylyl Cyclase → ↓ cAMP | Sedation, analgesia, anxiolysis, decreased sympathetic outflow[3][5] | Modulation of MAPK/ERK pathway, interaction with imidazoline receptors[4] |
| Cardiovascular System | α2A, α2B[3][6] | Inhibition of Adenylyl Cyclase → ↓ cAMP | Vasoconstriction (peripheral α2B), vasodilation (endothelial α2A), decreased heart rate and blood pressure (central action)[3][6] | Activation of inwardly rectifying potassium channels |
| Adipose Tissue | α2A | Inhibition of Adenylyl Cyclase → ↓ cAMP | Inhibition of lipolysis[7][8] | Potential modulation of inflammatory signaling pathways |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and the general experimental workflows used to assess its mechanism of action.
Signaling Pathways
Caption: this compound's primary signaling cascade.
The binding of this compound to the α2-adrenergic receptor activates the inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase. This leads to a reduction in intracellular cAMP levels and subsequent downstream effects on protein kinase A (PKA) and gene expression. Cross-talk with other pathways, such as the MAPK/ERK cascade, may also occur.
Experimental Workflows
Caption: General workflow for cross-validating this compound's mechanism.
This workflow outlines the key steps in assessing the tissue-specific effects of this compound, from tissue preparation to biochemical assays and data analysis.
Detailed Experimental Protocols
Radioligand Binding Assay for Receptor Affinity and Selectivity
This protocol is adapted from methods used to characterize α2-adrenergic receptor subtypes.[6]
-
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound for α2-adrenergic receptor subtypes in different tissue homogenates.
-
Materials:
-
Tissue homogenates (e.g., cerebral cortex, heart ventricle, epididymal fat).
-
Radioligand (e.g., [3H]Rauwolscine, a non-selective α2-antagonist).
-
This compound and Clonidine (for competition binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare tissue homogenates by mechanical disruption in ice-cold buffer.
-
Perform saturation binding assays by incubating tissue homogenates with increasing concentrations of [3H]Rauwolscine.
-
For competition binding assays, incubate tissue homogenates with a fixed concentration of [3H]Rauwolscine and increasing concentrations of unlabeled this compound or Clonidine.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine Kd, Bmax, and Ki values.
-
cAMP Accumulation Assay
This protocol is based on established methods for measuring adenylyl cyclase activity.[1][9][10][11][12]
-
Objective: To quantify the inhibitory effect of this compound on cAMP production in response to adenylyl cyclase stimulation.
-
Materials:
-
Intact cells or tissue slices from different tissues.
-
Forskolin (an adenylyl cyclase activator).
-
This compound and Clonidine.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or RIA-based).
-
-
Procedure:
-
Pre-incubate cells or tissue slices with a phosphodiesterase inhibitor.
-
Treat the cells/slices with varying concentrations of this compound or Clonidine.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit.
-
Generate dose-response curves and calculate the IC50 value for this compound's inhibition of cAMP accumulation.
-
Western Blot for MAPK/ERK Pathway Activation
This protocol follows standard Western blotting procedures to assess protein phosphorylation.[13][14][15]
-
Objective: To determine if this compound modulates the phosphorylation of ERK1/2, a key component of the MAPK pathway.
-
Materials:
-
Cultured cells or tissue samples treated with this compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and Western blotting apparatus.
-
-
Procedure:
-
Treat cells or tissues with this compound for various time points.
-
Lyse the cells/tissues and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-ERK1/2 and total ERK1/2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and imaging system.
-
Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.
-
Conclusion
The mechanism of action of this compound, as an α2-adrenergic agonist, is expected to be conserved across different tissue types, primarily involving the inhibition of adenylyl cyclase. However, the ultimate physiological response is highly dependent on the specific α2-adrenergic receptor subtype expressed in each tissue. The experimental protocols outlined in this guide provide a framework for the systematic cross-validation of this compound's mechanism, enabling a deeper understanding of its tissue-specific effects and informing future drug development and therapeutic applications. Further research is warranted to delineate the precise receptor subtype selectivity of this compound and to explore its potential interactions with other signaling pathways in various tissues.
References
- 1. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology of alpha 2-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. accurateclinic.com [accurateclinic.com]
- 6. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Alpha 2-adrenoceptor stimulation and cellular cAMP levels in microdissected rat glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology [cellsignal.com]
Azepexole and Opioid Receptors: A Comparative Analysis of Indirect Interaction
Azepexole, a highly selective alpha-2-adrenergic agonist, does not directly interact with opioid receptors but produces additive analgesic effects when co-administered with opioids like morphine. This guide provides a comparative analysis of this compound and traditional opioid receptor agonists, detailing their distinct mechanisms of action and presenting supporting experimental data for researchers, scientists, and drug development professionals.
A foundational study on the interaction between this compound and the opioid system in the guinea pig myenteric plexus longitudinal muscle preparation revealed that while both morphine and this compound inhibit electrically induced contractions, their mechanisms are distinct. The effects of morphine were competitively antagonized by naloxone, a classic opioid receptor antagonist, whereas the effects of this compound were not, indicating that this compound does not bind to opioid receptors. The study concluded that the effects of morphine and this compound are additive, suggesting separate pathways of action that converge on a similar physiological outcome[1].
Comparative Pharmacological Data
The following table summarizes the quantitative data from the aforementioned study, comparing the potency of this compound and morphine in inhibiting electrically induced contractions of the guinea pig ileum.
| Compound | ED50 (M) | Antagonism by Naloxone | Receptor Target |
| Morphine | 1.9 x 10-7 | Yes | µ-Opioid Receptor |
| This compound | 3.1 x 10-6 | No | α2-Adrenergic Receptor |
Experimental Protocols
Guinea Pig Myenteric Plexus-Longitudinal Muscle Preparation
A key experimental model used to investigate the effects of this compound and opioids on intestinal contractility is the guinea pig myenteric plexus-longitudinal muscle preparation.
Methodology:
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and the longitudinal muscle strip with the attached myenteric plexus is carefully dissected.
-
Organ Bath Setup: The muscle strip is mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Stimulation: The preparation is subjected to electrical field stimulation (e.g., at 0.1 Hz) to induce twitch contractions.
-
Drug Administration: Cumulative concentrations of the test compounds (this compound or morphine) are added to the organ bath to determine their inhibitory effect on the electrically induced contractions.
-
Antagonism Studies: To determine the receptor specificity, an antagonist (e.g., naloxone for opioid receptors or an alpha-2-adrenergic antagonist for this compound) is added to the bath before the agonist to assess its ability to block the inhibitory effect.
-
Data Analysis: The concentration-response curves are plotted, and the ED50 values (the concentration of the drug that produces 50% of the maximal effect) are calculated to compare the potencies of the compounds.
Signaling Pathways
The distinct mechanisms of action of this compound and morphine are best understood by examining their respective signaling pathways. This compound acts on alpha-2-adrenergic receptors, while morphine targets mu-opioid receptors. Both are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades leading to a reduction in neuronal excitability and neurotransmitter release, ultimately resulting in effects like analgesia and inhibition of gut motility.
Caption: Distinct signaling pathways of this compound and Morphine.
Experimental Workflow for Receptor Binding Assay
To definitively determine if a compound binds to a specific receptor, a radioligand binding assay is a standard and crucial experiment. The following workflow illustrates the general steps involved.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The available evidence indicates that this compound does not directly interact with opioid receptors but rather exerts its effects through the alpha-2-adrenergic system. The additive effects observed with morphine highlight the potential for synergistic analgesia by targeting different receptor systems. For researchers in drug development, this distinction is critical. While this compound itself may not be a direct opioid alternative, the principle of combining an alpha-2-adrenergic agonist with an opioid could be a viable strategy for achieving effective pain relief while potentially reducing the required opioid dose and associated side effects. Future research could explore other alpha-2 agonists and their interactions with various opioid receptor ligands to further elucidate the potential of this combination therapy approach.
References
Comparing the effects of Azepexole and other dopamine agonists like pramipexole.
An important clarification for our research audience: Initial inquiries positioned Azepexole as a dopamine agonist for comparison with Pramipexole. However, a thorough review of the scientific literature reveals that this compound is, in fact, a selective alpha-2 adrenergic receptor agonist. This guide, therefore, pivots to compare the distinct pharmacological profiles and signaling pathways of Pramipexole, a well-established dopamine agonist, and this compound, an alpha-2 adrenergic agonist, providing a valuable resource for understanding their disparate mechanisms and potential therapeutic applications.
Pramipexole: A Dopamine D2/D3 Receptor Agonist
Pramipexole is a non-ergot dopamine agonist with a high affinity for the D2 and D3 subtypes of dopamine receptors.[1] It is widely used in the treatment of Parkinson's disease and restless legs syndrome.[2] Its therapeutic effects are attributed to its ability to mimic the action of dopamine in the brain, thereby compensating for the depleted dopamine levels characteristic of Parkinson's disease.[3]
Quantitative Data: Receptor Binding Affinity of Pramipexole
The following table summarizes the binding affinities (Ki) of Pramipexole for various dopamine receptor subtypes. Lower Ki values indicate a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| Dopamine D2 | 3.9 | [1] |
| Dopamine D3 | 0.5 | [1] |
| Dopamine D4 | 5.1 | [1] |
Signaling Pathway of Pramipexole
Pramipexole, upon binding to D2 and D3 receptors, initiates a G-protein coupled signaling cascade. This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This modulation of second messenger systems influences downstream cellular processes, including ion channel activity and gene expression, ultimately leading to the amelioration of motor symptoms in Parkinson's disease.
References
A network meta-analysis of dopamine agonists for Parkinson's disease.
A Network Meta-Analysis of Dopamine Agonists for Parkinson's Disease: A Comparative Guide
This guide provides a detailed comparison of dopamine agonists used in the treatment of Parkinson's disease, based on findings from network meta-analyses. It is intended for researchers, scientists, and drug development professionals, offering an objective overview of the relative efficacy and safety of these agents, supported by quantitative data and experimental methodologies.
Comparative Efficacy of Dopamine Agonists
Dopamine agonists are a cornerstone in the management of Parkinson's disease, utilized both as monotherapy in early stages and as adjunctive therapy to levodopa in more advanced disease to mitigate motor fluctuations.[1][2] Network meta-analyses provide a valuable framework for comparing multiple treatment options, even in the absence of direct head-to-head clinical trials.[3][4][5][6]
Motor Symptom Improvement
The efficacy of dopamine agonists in improving motor function is primarily assessed using the Unified Parkinson's Disease Rating Scale (UPDRS), particularly Part III (motor examination) and Part II (activities of daily living).
A network meta-analysis of randomized controlled trials (RCTs) in advanced Parkinson's disease with motor fluctuations revealed that several dopamine agonists significantly improve motor symptoms.[3][4][5][6] Apomorphine was found to be highly effective in increasing "ON" time without troublesome dyskinesia and reducing "OFF" time.[3][4][5][6] Pramipexole, ropinirole, and rotigotine also demonstrated significant improvements in UPDRS III scores and increased "ON" time when added to levodopa treatment.[3][4][5]
In early Parkinson's disease, a systematic review and network meta-analysis of six non-ergot dopamine agonists (NEDAs) including piribedil, rotigotine, pramipexole (immediate and extended-release), and ropinirole (immediate and prolonged-release) showed that all investigated drugs led to statistically significant improvements in UPDRS II and III scores compared to placebo, with the exception of ropinirole PR for UPDRS II.[2][7] Notably, there were no statistically significant differences found between the six NEDAs for UPDRS II and III scores.[2][7]
The following table summarizes the comparative efficacy of various dopamine agonists based on Surface Under the Cumulative Ranking (SUCRA) probabilities, where a higher SUCRA value indicates a higher likelihood of being the best treatment option.
Table 1: Efficacy of Dopamine Agonists in Advanced Parkinson's Disease with Motor Fluctuations
| Outcome | Apomorphine (SUCRA) | Pramipexole IR (SUCRA) | Ropinirole PR (SUCRA) | Rotigotine (SUCRA) | Sumanirole (SUCRA) | Pramipexole ER (SUCRA) |
| Increase in "ON" time without troublesome dyskinesia | 97.08% | 79.00% | 63.92% | - | - | - |
| Improvement in UPDRS III Score | - | 61.42% | - | 59.13% | 53.70% | - |
Data sourced from a network meta-analysis of 20 RCTs involving 6,560 patients.[3][4][6]
Table 2: Efficacy of Non-Ergot Dopamine Agonists in Early Parkinson's Disease
| Outcome | Piribedil (SUCRA) | Ropinirole PR (SUCRA) | Ropinirole IR (SUCRA) | Pramipexole ER (SUCRA) | Pramipexole IR (SUCRA) | Rotigotine (SUCRA) |
| Improvement in UPDRS II Score | 92.2% | - | - | - | - | - |
| Improvement in UPDRS III Score | 96.0% | - | - | - | - | - |
| Improvement in UPDRS II + III Score | 94.1% | 87.8% | - | - | - | - |
Data sourced from a network meta-analysis of 20 RCTs involving 5,355 patients.[2][7]
Non-Motor Symptom Improvement
A network meta-analysis focusing on non-motor symptoms in Parkinson's disease, which included 21 RCTs, suggested that apomorphine may be the most efficacious drug for treating these symptoms.[8][9] Based on UPDRS III scores, apomorphine showed the best efficacy with a SUCRA value of 99.0%.[8] For improvements in activities of daily living (UPDRS II), bromocriptine was found to have the highest efficacy (SUCRA = 75.6%).[8]
Comparative Safety and Tolerability
The use of dopamine agonists is often limited by their adverse effect profile. Common side effects include nausea, somnolence, dizziness, and impulse control disorders.
In advanced Parkinson's disease, the overall safety, as measured by treatment-emergent adverse events (TEAE), was highest for placebo.[3][4][6] Among the active treatments, pramipexole ER, sumanirole, and rotigotine had better safety profiles.[3][4][6]
In early Parkinson's disease, pramipexole ER was associated with a significant increase in overall withdrawals from trials.[7] Ropinirole IR was linked to a relatively high incidence of nausea, somnolence, dizziness, and fatigue.[7]
Table 3: Safety and Tolerability of Dopamine Agonists in Advanced Parkinson's Disease
| Outcome (SUCRA for fewer TEAEs) | Placebo | Pramipexole ER | Sumanirole | Rotigotine |
| Treatment-Emergent Adverse Events (TEAE) | 74.49% | 63.6% | 54.07% | 53.84% |
Data sourced from a network meta-analysis of 20 RCTs involving 6,560 patients.[3][4][6]
Experimental Protocols
The data presented in this guide are derived from network meta-analyses of double-blind, randomized controlled trials. The general methodology for these analyses is as follows:
Systematic Literature Search
A comprehensive search of electronic databases such as PubMed, Embase, and the Cochrane Library is conducted to identify relevant RCTs. Search terms typically include "Parkinson's disease," "dopamine agonists," and the names of specific drugs, combined with terms for randomized controlled trials.
Study Selection Criteria
Inclusion criteria generally focus on double-blind RCTs comparing a dopamine agonist with placebo or another dopamine agonist in patients with a confirmed diagnosis of Parkinson's disease. Studies are often separated based on the stage of the disease (early vs. advanced with motor fluctuations).
Data Extraction and Analysis
Two independent reviewers typically extract data from the included studies, including patient characteristics, interventions (drug and dosage), and predefined efficacy and safety outcomes. The primary efficacy outcomes are often changes in UPDRS scores (Parts II and III) and, for advanced disease, changes in "ON" and "OFF" time. Safety outcomes include the incidence of specific adverse events and treatment withdrawal rates. A Bayesian network meta-analysis is then performed to synthesize the direct and indirect evidence and to calculate comparative efficacy and safety measures, often presented as odds ratios (OR) or mean differences (MD) with credible intervals (CrI), and SUCRA probabilities.
Visualizing the Network of Evidence
The following diagram illustrates the network of comparisons between different dopamine agonists in the context of advanced Parkinson's disease with motor fluctuations, as analyzed in a representative network meta-analysis.
Network of direct comparisons for dopamine agonists in advanced Parkinson's disease.
The following diagram illustrates the dopaminergic signaling pathway targeted by these agonists.
Simplified dopaminergic signaling pathway and the action of dopamine agonists.
References
- 1. Dopaminergic agonists in Parkinson's disease | Neurología (English Edition) [elsevier.es]
- 2. Comparative efficacy and safety of six non-ergot dopamine-receptor agonists in early Parkinson's disease: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Comparative efficacy and safety of six non-ergot dopamine-receptor agonists in early Parkinson's disease: a systematic review and network meta-analysis [frontiersin.org]
- 8. Comparison of the Efficacy of Different Drugs on Non-Motor Symptoms of Parkinson's Disease: a Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
A Comparative Guide to the Safety and Tolerability of Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and tolerability profiles of various dopamine agonists, supported by experimental data from clinical trials and post-marketing surveillance. The information is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and development of these therapeutic agents.
Overview of Dopamine Agonists
Dopamine agonists are a class of drugs that mimic the action of dopamine in the brain. They are broadly categorized into two main classes: ergot-derived (e.g., bromocriptine, cabergoline) and non-ergot-derived (e.g., pramipexole, ropinirole, rotigotine, apomorphine). While effective in treating conditions like Parkinson's disease and hyperprolactinemia, their use is often associated with a range of adverse events that can impact patient safety and adherence to treatment. This guide focuses on a comparative evaluation of these side effect profiles.
Comparative Safety and Tolerability Data
The following tables summarize the quantitative data on the most frequently reported adverse events associated with different dopamine agonists. The data is derived from meta-analyses of randomized controlled trials and analyses of the FDA Adverse Event Reporting System (FAERS) database. It is important to note that direct head-to-head clinical trials comparing all dopamine agonists are limited, and much of the comparative data comes from indirect analyses[1].
Psychiatric Adverse Events
Non-ergot dopamine agonists are more commonly associated with psychiatric side effects compared to ergot-derived agonists[1][2].
| Adverse Event | Pramipexole | Ropinirole | Rotigotine | Apomorphine | Bromocriptine | Cabergoline |
| Hallucinations (ROR) | 11.23[1][2] | 15.76[1][2] | Milder Signal[1][2] | High Signal | Lower Signal | Lower Signal |
| Impulse Control Disorders (ICDs) | Most Significant Signal[1][2] | High Signal | Milder Signal[1][2] | High Signal | Lower Signal | Lower Signal |
ROR (Reporting Odds Ratio) is a measure of disproportionality in adverse event reporting databases. A higher ROR suggests a stronger association between the drug and the adverse event.
Sleep-Related Adverse Events
All dopamine agonists are associated with an increased risk of sleep-related side effects[1].
| Adverse Event | Pramipexole | Ropinirole | Rotigotine | Apomorphine | Bromocriptine |
| Somnolence/Sleep Attacks (ROR) | 142.10 ("sleep attacks")[1] | 156.87 ("sleep attacks")[1] | 172.72 ("sleep attacks")[1] | 32.35 ("sleep attacks")[1] | 484.24 ("hypersomnia-bulimia syndrome")[1] |
| Sudden Onset of Sleep (ROR) | 169.30[1] | 354.96[1] | 38.42[1] | 7.85[1] | Not specified |
Gastrointestinal and Other Common Adverse Events
Gastrointestinal side effects are common with dopamine agonists, particularly during treatment initiation.
| Adverse Event | Pramipexole | Ropinirole | Rotigotine | Bromocriptine | Cabergoline |
| Nausea | ✓ | ✓ | ✓ | ✓ | ✓ |
| Vomiting | ✓ | ✓ | ✓ | ✓ | ✓ |
| Dizziness | ✓ | ✓ | ✓ | ✓ | ✓ |
| Orthostatic Hypotension | ✓ | ✓ | ✓ | ✓ | ✓ |
Presence of a checkmark (✓) indicates a known and commonly reported adverse event.
Cardiovascular Adverse Events
Ergot-derived dopamine agonists have been associated with a higher risk of cardiac complications, particularly valvular fibrosis[1][2].
| Adverse Event | Bromocriptine | Cabergoline | Non-Ergot Agonists |
| Cardiac Disorders (Proportion of AEs) | 12.33%[1] | 12.87%[1] | Lower Proportion |
| Valvular Heart Disease | Associated Risk | Associated Risk | Lower Risk |
Experimental Protocols for Safety and Tolerability Assessment
The assessment of safety and tolerability in clinical trials of dopamine agonists relies on a combination of patient-reported outcomes, clinician assessments, and physiological measurements. Below are detailed methodologies for key experiments.
Assessment of Somnolence and Sleep Disturbances
Objective: To quantify the severity of daytime sleepiness and nocturnal sleep disturbances.
Instruments:
-
Epworth Sleepiness Scale (ESS): A self-administered questionnaire assessing the likelihood of falling asleep in eight different situations. A score of 10 or more is generally considered to indicate excessive daytime sleepiness.
-
Parkinson's Disease Sleep Scale (PDSS): A 15-item visual analogue scale specifically designed to assess a range of nocturnal symptoms in Parkinson's disease, including insomnia, nocturia, and restless legs.
Methodology:
-
Baseline Assessment: Patients complete the ESS and PDSS at the beginning of the trial to establish a baseline.
-
Follow-up Assessments: The scales are administered at regular intervals throughout the study (e.g., weekly, monthly) to monitor changes in sleep patterns.
-
Data Collection: Patients are instructed on how to complete the scales accurately. For the PDSS, patients mark a 10cm line for each question to indicate the severity of the symptom over the past week. The score is then measured in millimeters.
-
Analysis: Changes from baseline in ESS and PDSS scores are compared between treatment groups.
Assessment of Nausea and Vomiting
Objective: To evaluate the frequency and severity of nausea and vomiting.
Instruments:
-
Visual Analog Scale (VAS) for Nausea: A 100mm line where patients mark their level of nausea from "no nausea" to "worst possible nausea."
-
Patient Diaries: Patients record the number of vomiting episodes and the severity of nausea (using the VAS) at specified times each day.
Methodology:
-
Training: Patients are trained on how to use the VAS for nausea and how to maintain their daily diaries.
-
Data Recording: Patients record their nausea levels and any episodes of vomiting in their diaries.
-
Data Analysis: The primary endpoints are typically the change in VAS nausea scores from baseline and the proportion of patients who are free from vomiting.
Monitoring for Impulse Control Disorders (ICDs)
Objective: To screen for and assess the severity of ICDs such as pathological gambling, hypersexuality, compulsive buying, and binge eating.
Instrument:
-
Questionnaire for Impulsive-Compulsive Disorders in Parkinson's Disease (QUIP): A patient-completed screening tool designed to identify the presence of a range of ICDs and other compulsive behaviors.
Methodology:
-
Baseline Screening: The QUIP is administered at the start of the trial to identify any pre-existing impulsive behaviors.
-
Regular Monitoring: The questionnaire is re-administered at regular follow-up visits.
-
Clinical Interview: A positive screen on the QUIP should trigger a more detailed clinical interview to confirm the diagnosis and assess the severity of the disorder.
-
Caregiver Input: Involving a caregiver or family member in the monitoring process is crucial, as patients may lack insight into their own compulsive behaviors.
General Adverse Event Monitoring
Objective: To capture a comprehensive profile of all adverse events.
Instrument:
-
Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part I: Non-Motor Aspects of Experiences of Daily Living: This clinician-administered scale includes questions on a wide range of non-motor symptoms, including psychiatric and autonomic symptoms.
Methodology:
-
Systematic Inquiry: At each study visit, clinicians systematically question patients about the occurrence of any new or worsening symptoms since the last visit.
-
Spontaneous Reporting: Patients are encouraged to report any adverse experiences they have between study visits.
-
Severity Grading: The severity of each adverse event is typically graded on a scale (e.g., mild, moderate, severe).
-
Causality Assessment: The investigator assesses the likelihood that the adverse event is related to the study drug.
Signaling Pathways and Experimental Workflows
Dopamine Receptor Signaling Pathways
Dopamine agonists exert their effects by activating dopamine receptors, which are G-protein coupled receptors. They are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. Most dopamine agonists used in clinical practice have a higher affinity for D2-like receptors.
References
Safety Operating Guide
Navigating the Final Step: Proper Disposal Procedures for Azepexole
For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its synthesis and application; it concludes with its safe and compliant disposal. Azepexole, an alpha-2 adrenergic agonist, is classified as a non-hazardous substance. However, adherence to proper disposal protocols is essential to ensure laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, grounded in established safety protocols for non-hazardous chemical waste.
Key Data for this compound (hydrochloride)
To facilitate quick reference and safe handling, the following table summarizes the essential quantitative data for this compound hydrochloride.
| Property | Value | Source |
| Chemical Formula | C₉H₁₆ClN₃O | [1] |
| CAS Number | 147663-20-5 | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
Standard Operating Procedure for this compound Disposal
The following protocol outlines the step-by-step process for the disposal of this compound. This procedure is based on general guidelines for non-hazardous laboratory waste and should be adapted to comply with the specific regulations of your institution and local authorities.[2][3]
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat.
-
Sealable plastic bags or containers.
-
Inert material (e.g., cat litter, sand, or vermiculite).
-
Appropriate waste container for non-hazardous solid waste.
Experimental Protocol:
Step 1: Personal Protective Equipment (PPE) and Safety Check
-
Before beginning the disposal process, ensure you are wearing the appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Confirm that the Safety Data Sheet (SDS) for this compound indicates it is non-hazardous.[1] If there is any uncertainty, treat the waste as hazardous and consult your institution's Environmental Health and Safety (EHS) department.
Step 2: Preparing Solid this compound Waste for Disposal
-
For small quantities of solid this compound, it is recommended to mix it with an inert, non-reactive material such as cat litter or sand. This prevents the powdered chemical from becoming airborne.
-
Place the mixture into a durable, sealable plastic bag or a designated container for non-hazardous solid waste.
Step 3: Preparing Liquid this compound Waste for Disposal
-
Small quantities of aqueous solutions of this compound can typically be disposed of down the sanitary sewer with copious amounts of water, provided this is in accordance with local regulations.[1][2]
-
Crucially, always check with your local EHS office or waste management guidelines before disposing of any chemical down the drain.
-
For larger volumes or if sewer disposal is not permitted, absorb the liquid onto an inert material like diatomite or universal binders.[4]
-
Once absorbed, the material should be handled as solid waste, as described in Step 2.
Step 4: Final Disposal of Packaged Waste
-
Securely seal the container or bag containing the this compound mixture.
-
Dispose of the sealed container in the regular laboratory trash or a designated bin for non-hazardous solid waste, as per your institution's guidelines.[3]
-
Do not place chemical waste in laboratory trash cans that will be handled by custodial staff who are not trained in chemical waste disposal. [2]
Step 5: Disposal of Empty Containers
-
Before disposing of the original this compound container, ensure it is empty.
-
Deface or remove the label to prevent any confusion or misuse of the container.[2]
-
Dispose of the empty, defaced container in the regular trash or recycling, according to your facility's procedures.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for this compound disposal, the following logical workflow has been diagrammed using the DOT language.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Standard Operating Procedure: Safe Handling of Azepexole
Disclaimer: "Azepexole" is not a recognized chemical compound in publicly available safety and chemical databases. The following guidance is based on established best practices for handling potent, novel research chemicals with unknown toxicological profiles. Always consult with your institution's Environmental Health and Safety (EHS) department to conduct a formal risk assessment before handling any new compound.
This document provides essential safety and logistical information for the handling and disposal of this compound, a potent research compound. The procedures outlined below are designed to minimize exposure risk and ensure the safety of all laboratory personnel.
Hazard Assessment and Engineering Controls
Given the unknown toxicological properties of this compound, it should be handled as a highly hazardous substance. Engineering controls are the primary method of exposure reduction.
-
Primary Engineering Control: All manipulations of solid or neat this compound, and any procedures that could generate aerosols or dust, must be conducted within a certified chemical fume hood, a Class II biological safety cabinet, or a glove box.
-
Ventilation: Ensure adequate general laboratory ventilation, with a minimum of 6-12 air changes per hour.
-
Designated Area: All work with this compound should be performed in a designated and clearly marked area to prevent cross-contamination.
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
-
Gloves: Double-gloving is required.
-
Inner Glove: Nitrile or neoprene.
-
Outer Glove: Chemically resistant gloves (e.g., nitrile or butyl rubber). Check manufacturer-specific breakthrough time data if available. Gloves must be changed immediately if contaminated, torn, or punctured, and every two hours during continuous use.
-
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashes (e.g., handling large volumes), chemical splash goggles are mandatory.
-
Body Protection: A disposable, solid-front, back-tying laboratory gown is required over personal clothing. This gown should be changed at the end of each procedure or immediately if contaminated.
-
Respiratory Protection: For procedures involving the handling of powdered this compound or the potential for aerosolization, a properly fit-tested N95 or higher-rated respirator is required.
Quantitative Exposure and Safety Data (Illustrative)
The following table presents illustrative safety data that should be confirmed for any new chemical compound.
| Parameter | Value | Notes |
| Assumed Occupational Exposure Limit (OEL) | 10 µg/m³ (8-hour TWA) | Based on potent compound handling guidelines. |
| Glove Type (Outer) | Nitrile (8 mil) | Assumed minimum breakthrough time > 480 min. Verify with data. |
| Emergency Eyewash/Shower | Required within 10 seconds of travel | Unobstructed path. |
| Waste Designation | Hazardous Chemical Waste | Segregate from other waste streams. |
Step-by-Step Handling and Disposal Protocol
Preparation and Donning PPE
-
Verify that the chemical fume hood or other containment device is functioning correctly.
-
Post a "Potent Compound Handling Area" sign.
-
Assemble all necessary equipment and reagents.
-
Don PPE in the following order: inner gloves, lab gown, outer gloves, and eye protection. If required, don a respirator last.
Handling this compound
-
Perform all manipulations within the designated containment device.
-
Use disposable equipment (e.g., spatulas, weighing papers) whenever possible to minimize cleaning and decontamination.
-
For weighing, use a "weigh-in-place" technique where the container is tared, the compound is added, and the container is sealed before removal from the containment device.
-
If a solution is being prepared, add the solvent to the vessel containing this compound slowly to avoid splashing.
Decontamination and Doffing PPE
-
Decontaminate all surfaces within the containment device with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water solution.
-
Decontaminate all reusable equipment before removing it from the containment device.
-
Dispose of all contaminated disposable items in a designated hazardous waste container located within the hood.
-
Doff PPE in the following order before exiting the work area: outer gloves (dispose of as hazardous waste), lab gown (dispose of as hazardous waste), eye protection (decontaminate), and inner gloves (dispose of as hazardous waste).
Waste Disposal
-
Solid Waste: All contaminated disposables (gloves, gowns, weighing papers, etc.) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents must be collected in a designated, sealed hazardous waste container.
-
Sharps: Contaminated needles and other sharps must be placed in a puncture-proof sharps container designated for hazardous chemical waste.
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow for safely handling this compound, from initial setup to final disposal.
Caption: Workflow for Safe Handling of Potent Research Compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
